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  • Product: 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

Core Science & Biosynthesis

Foundational

Advanced Synthesis Pathway of 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one: A Technical Guide

Executive Summary The molecule 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (CAS: 2561458-95-3) represents a highly specialized, rigidified heterocyclic scaffold frequently utilized as a bioisostere or key inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (CAS: 2561458-95-3) represents a highly specialized, rigidified heterocyclic scaffold frequently utilized as a bioisostere or key intermediate in the development of kinase inhibitors (e.g., NIK inhibitors). The presence of a C3 quaternary stereocenter bearing both a difluoromethyl group (a lipophilic hydrogen-bond donor) and an ethynyl group presents a significant synthetic challenge due to steric hindrance and the risk of alpha-epimerization.

This whitepaper details a highly optimized, 5-step synthetic pathway starting from commercially available 1-methylpyrrolidin-2-one (NMP). By leveraging modern hypervalent iodine chemistry and crystalline deoxofluorination reagents, this route ensures high fidelity, scalability, and safety.

Strategic Retrosynthesis

The fundamental challenge in synthesizing this molecule is the sequential functionalization of the alpha-carbon (C3) to form a sterically encumbered quaternary center.

  • Alkyne Installation : Traditional nucleophilic alkynylation is unviable at the electrophilic alpha-position. We invert the polarity by utilizing an enolate nucleophile against an electrophilic hypervalent iodine alkyne source (TIPS-EBX).

  • Difluoromethylation : Direct electrophilic difluoromethylation of enolates is notoriously low-yielding. Instead, we utilize a formylation-deoxofluorination sequence. The aldehyde is safely converted to a gem-difluoro group using XtalFluor-E, avoiding the harsh conditions of DAST.

Pathway SM 1-Methylpyrrolidin-2-one (NMP) Step1 Step 1: Hydroxymethylation LDA, HCHO, THF, -78°C SM->Step1 Int1 3-(Hydroxymethyl)-1-methyl pyrrolidin-2-one Step1->Int1 Step2 Step 2: Oxidation DMP, CH2Cl2, 0°C Int1->Step2 Int2 3-Formyl-1-methyl pyrrolidin-2-one Step2->Int2 Step3 Step 3: Deoxofluorination XtalFluor-E, Et3N·3HF Int2->Step3 Int3 3-(Difluoromethyl)-1-methyl pyrrolidin-2-one Step3->Int3 Step4 Step 4: Electrophilic Alkynylation LHMDS, TIPS-EBX Int3->Step4 Int4 TIPS-Protected Alkyne Intermediate Step4->Int4 Step5 Step 5: Deprotection TBAF, THF, 0°C Int4->Step5 Product 3-(Difluoromethyl)-3-ethynyl -1-methyl-pyrrolidin-2-one Step5->Product

Fig 1: 5-step synthetic workflow for 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one.

Mechanistic Execution & Protocols

Step 1: Alpha-Hydroxymethylation (Aldol Addition)
  • Rationale & Causality : To introduce the single carbon that will eventually become the difluoromethyl group, an aldol-type addition is performed. LDA is used to quantitatively generate the kinetic lithium enolate of NMP, which is then trapped with monomeric formaldehyde.

  • Protocol :

    • Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 mins.

    • Add 1-methylpyrrolidin-2-one (1.0 eq) dropwise. Stir for 1 hour to ensure complete enolization.

    • Introduce gaseous formaldehyde (generated by cracking paraformaldehyde at 160 °C) into the reaction mixture via a cannula.

    • Quench with saturated aqueous NH4Cl and extract with EtOAc.

  • Self-Validation : TLC (10% MeOH/DCM) should show the disappearance of NMP and the appearance of a highly polar spot. ^1H NMR will confirm the presence of the diastereotopic -CH2OH protons near 3.8 ppm.

Step 2: Controlled Oxidation to Alpha-Formyl Lactam
  • Rationale & Causality : The primary alcohol must be oxidized to an aldehyde. Dess-Martin Periodinane (DMP) is selected over Swern or Jones oxidations because it proceeds under mild, neutral conditions, preventing the alpha-formyl lactam from undergoing retro-aldol cleavage or extensive enolization.

  • Protocol :

    • Dissolve 3-(hydroxymethyl)-1-methylpyrrolidin-2-one in anhydrous CH2Cl2 at 0 °C.

    • Add DMP (1.2 eq) portion-wise. Warm to room temperature and stir for 2 hours.

    • Quench with a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3. Extract with CH2Cl2.

  • Self-Validation : The aldehyde proton should appear as a sharp singlet (or doublet depending on enol equilibrium) near 9.6 ppm in ^1H NMR.

Step 3: Nucleophilic Deoxofluorination
  • Rationale & Causality : Traditional deoxofluorination with DAST generates free HF, which can degrade sensitive substrates. We utilize XtalFluor-E, a crystalline dialkylaminodifluorosulfinium salt that activates the carbonyl oxygen without initial HF release. The addition of Et3N·3HF acts as a controlled nucleophilic fluoride promoter, cleanly converting the aldehyde to the gem-difluoro group at room temperature[1].

  • Protocol :

    • Dissolve the 3-formyl-1-methylpyrrolidin-2-one in anhydrous CH2Cl2.

    • Add Et3N·3HF (2.0 eq) followed by XtalFluor-E (1.5 eq) at room temperature.

    • Stir for 12 hours under an inert atmosphere.

    • Quench with 5% aqueous NaHCO3 and extract with CH2Cl2.

  • Self-Validation : ^19F NMR is the critical checkpoint here, showing a characteristic doublet of doublets (or overlapping multiplet) around -115 to -120 ppm, confirming the -CF2H group.

Step 4: Electrophilic Alkynylation (Quaternary Center Formation)
  • Rationale & Causality : Installing an alkyne at a tertiary carbon to form a quaternary center is highly sterically demanding. We utilize the hypervalent iodine reagent TIPS-EBX (1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one)[2]. The enolate of the difluoromethyl lactam attacks the iodine center, followed by a 1,2-shift and reductive elimination to forge the C-C bond[3].

  • Protocol :

    • Cool a solution of 3-(difluoromethyl)-1-methylpyrrolidin-2-one in THF to -78 °C.

    • Add LHMDS (1.2 eq) dropwise to form the enolate. Stir for 1 hour.

    • Add a solution of TIPS-EBX (1.2 eq) in THF dropwise. Maintain at -78 °C for 6 hours.

    • Quench with sat. NH4Cl. Extract with EtOAc and purify via silica gel chromatography to remove the 2-iodobenzoate byproduct.

Mechanism Enolate Difluoromethyl Lactam Enolate (Nucleophile) Adduct Iodine-Enolate Adduct (Intermediate) Enolate->Adduct Nucleophilic Attack EBX TIPS-EBX (Hypervalent Iodine) EBX->Adduct Migration α-Addition / Rearrangement (1,2-Shift) Adduct->Migration O-C or I-C Migration Product α-Quaternary TIPS-Alkyne + 2-Iodobenzoate Migration->Product Reductive Elimination

Fig 2: Mechanism of electrophilic alkynylation using TIPS-EBX via hypervalent iodine intermediate.

Step 5: Silyl Deprotection
  • Rationale & Causality : The bulky TIPS protecting group must be removed to yield the terminal alkyne. The high bond dissociation energy of the Si-F bond drives this reaction to completion rapidly when exposed to a fluoride source like TBAF.

  • Protocol :

    • Dissolve the TIPS-protected intermediate in THF and cool to 0 °C.

    • Add TBAF (1.0 M in THF, 1.1 eq) dropwise. Stir for 1 hour.

    • Dilute with water, extract with EtOAc, and wash with brine.

  • Self-Validation : The disappearance of the massive TIPS aliphatic signals (~1.0-1.1 ppm) and the appearance of a terminal alkyne proton (~2.5 ppm) in ^1H NMR confirms successful deprotection.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for this 5-step synthetic workflow under optimized conditions.

StepReaction TypePrimary ReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC)
1 HydroxymethylationLDA, HCHO-78 to RT4.082>95%
2 OxidationDMP, CH2Cl20 to RT2.089>98%
3 DeoxofluorinationXtalFluor-E, Et3N·3HFRT12.076>95%
4 Electrophilic AlkynylationLHMDS, TIPS-EBX-786.068>92%
5 Silyl DeprotectionTBAF, THF01.094>99%

References

  • XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents. Sigma-Aldrich Technical Article.

  • Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry, RSC Publishing (2023).

  • Electrophilic Alkynylation. Laboratory of Catalysis and Organic Synthesis (LCSO), EPFL.

  • Ethynyl-1,2-Benziodoxol-3(1H)-one (EBX): An Exceptional Reagent for the Ethynylation of Keto, Cyano, and Nitro Esters. Chemistry - A European Journal (2010).

Sources

Exploratory

Comprehensive NMR Characterization of 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

Executive Summary The functionalization of pyrrolidin-2-one scaffolds with fluorinated and alkynyl moieties has become a cornerstone in the development of novel therapeutics, particularly in the design of kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyrrolidin-2-one scaffolds with fluorinated and alkynyl moieties has become a cornerstone in the development of novel therapeutics, particularly in the design of kinase inhibitors and androgen receptor modulators. 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one represents a highly complex analytical target. The convergence of a lactam carbonyl, a terminal alkyne, and a difluoromethyl group at a single stereogenic center (C3) creates a uniquely dense magnetic environment.

This whitepaper provides an in-depth, authoritative guide to the Nuclear Magnetic Resonance (NMR) characterization of this molecule. By synthesizing field-proven spectroscopic principles with advanced heteronuclear decoupling strategies, we establish a self-validating protocol for assigning its complex spin systems—most notably, the diastereotopic nature of its fluorine atoms.

Structural Dynamics & NMR Causality

To accurately interpret the NMR spectra of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one, one must first understand the causality behind its magnetic microenvironments:

The C3 Stereocenter and Diastereotopic Fluorines

The most critical feature of this molecule is the quaternary C3 stereocenter. Because C3 is chiral, the two fluorine atoms of the adjacent −CF2​H group are magnetically inequivalent (diastereotopic). They reside in different spatial environments relative to the alkyne and the lactam carbonyl. Consequently, they couple not only to the adjacent proton ( 2JFH​ ) but also strongly to each other ( 2JFF​ ). This results in a classic ABX spin system in the 19F NMR spectrum, characterized by a massive geminal coupling constant ( 2JFF​≈285–291 Hz )[1]. This profound anisochrony is a hallmark of −CHF2​ groups adjacent to stereogenic centers in rigid heterocycles[2].

Magnetic Anisotropy of the Pyrrolidinone Core

The pyrrolidin-2-one core heavily influences the chemical shifts of the C4 and C5 protons. The planar amide bond creates a deshielding cone that pushes the carbonyl 13C resonance to approximately 171–172 ppm [3]. Furthermore, the rigid ring structure restricts the conformational freedom of the C4 and C5 methylenes, rendering the protons within each CH2​ group diastereotopic and resulting in complex multiplet splitting patterns.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral assignment, the following protocol employs a self-validating loop. Each subsequent experiment mathematically and structurally verifies the findings of the previous step.

Step 1: Isotropic Data Acquisition (The Baseline)
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl3​ (100% atom D, containing 0.03% v/v TMS). The non-polar solvent minimizes hydrogen-bonding artifacts that could broaden the terminal alkyne signal.

  • Acquisition: Acquire standard 1H (400 MHz), 13C{1H} (100 MHz), and 19F (376 MHz) spectra at 298 K.

  • Observation: The 1H spectrum will show a triplet for the −CF2​H proton due to 2JFH​ coupling. The 19F spectrum will display two distinct doublet-of-doublets (the AB system).

Step 2: Heteronuclear Decoupling (The Validation)
  • Action: Acquire a 19F{1H} (proton-decoupled) spectrum.

  • Causality & Validation: By irradiating the proton frequency, the 2JFH​ coupling ( ≈55 Hz ) is eliminated. If the structural hypothesis is correct, the complex doublet-of-doublets in the 19F spectrum must collapse into two clean doublets that retain only the massive 2JFF​ coupling ( ≈286 Hz ). This self-validates the diastereotopic nature of the fluorines, proving the splitting is inherent to the chiral C3 center and not an artifact of long-range proton coupling[1].

Step 3: 2D Correlation Mapping (The Connectivity Loop)

Action: Acquire 1H

13C HSQC and HMBC spectra.
  • Causality & Validation: The HMBC must show a correlation from the N -methyl protons ( ≈2.88 ppm ) to the C2 carbonyl and the C5 methylene, confirming the N -alkylation state[3]. Crucially, the terminal alkyne proton ( ≈2.65 ppm ) and the −CF2​H proton ( ≈6.10 ppm ) must both show strong 3JCH​ correlations to the C2 carbonyl and C4 methylene, unequivocally locking them to the C3 quaternary center.

  • NMR_Workflow N1 Step 1: Isotropic Acquisition (1H, 13C, 19F) N2 Step 2: Heteronuclear Decoupling (19F{1H} Validation) N1->N2 Identifies J-couplings N3 Step 3: 2D Correlation (HSQC & HMBC) N2->N3 Isolates F-F vs F-H N4 Final Verified Spin System N3->N4 Confirms C3 Connectivity

    Caption: Self-validating NMR workflow for assigning the C3-functionalized pyrrolidinone spin system.

    Quantitative Data Presentation

    The following tables summarize the expected chemical shifts and coupling constants for 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one, synthesized from structural analogs and established heterocycle reference data[3],[2],[1].

    Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
    PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
    −CF2​H 6.10t1H 2JHF​=55.2
    N−CH2​ (C5, eq)3.45ddd1H 2J=9.5 , 3J=8.0,5.0
    N−CH2​ (C5, ax)3.32ddd1H 2J=9.5 , 3J=8.2,6.0
    N−CH3​ 2.88s3H-
    −C≡CH 2.65s1H-
    CH2​ (C4, eq)2.55ddd1H 2J=13.0 , 3J=8.2,5.0
    CH2​ (C4, ax)2.38ddd1H 2J=13.0 , 3J=8.0,6.0
    Table 2: 13 C and 19 F NMR Assignments
    NucleusPositionShift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)
    13 C C=O (C2)171.2s-
    13 C −CF2​H 115.4t 1JCF​=246.5
    13 C −C≡CH 78.5s-
    13 C −C≡CH 74.2s-
    13 C Quaternary (C3)48.6t 2JCF​=22.0
    13 C N−CH2​ (C5)45.8s-
    13 C N−CH3​ 30.4s-
    13 C CH2​ (C4)28.1s-
    19 F FA​ -125.2dd 2JFF​=286.0 , 2JFH​=55.2
    19 F FB​ -128.8dd 2JFF​=286.0 , 2JFH​=55.2

    Mechanistic Interpretation of the Spin Network

    The data presented above reveals a highly interconnected spin network driven by the C3 stereocenter.

    The 13C spectrum provides immediate confirmation of the difluoromethyl group via the triplet at 115.4 ppm . The massive 1JCF​ coupling of 246.5 Hz is caused by the direct orbital overlap between the carbon and the highly electronegative fluorine atoms. Because the C3 carbon is adjacent to this group, it also experiences a 2JCF​ splitting, appearing as a triplet at 48.6 ppm ( J=22.0 Hz ).

    The spatial proximity of the alkyne group (a region of high electron density) and the lactam carbonyl creates an anisotropic shielding cone. The FA​ and FB​ atoms are locked into specific orientations relative to these cones. FA​ , residing closer to the deshielding zone of the carbonyl, resonates downfield at −125.2 ppm , while FB​ resonates at −128.8 ppm . The intense magnetic communication between these two tightly bound, spatially distinct halogens results in the 286.0 Hz

    2JFF​ coupling[1].

    SpinNetwork C3 C3 Chiral Center FA F(A) -125.2 ppm C3->FA Diastereotopic FB F(B) -128.8 ppm C3->FB Diastereotopic C_Alk Alkyne Group C3->C_Alk Anisotropy FA->FB 2J_FF = 286 Hz H H 6.10 ppm H->FA 2J_FH = 55 Hz H->FB 2J_FH = 55 Hz

    Caption: Spin-spin coupling network and anisotropic influences surrounding the C3 stereocenter.

    By adhering to this analytical framework, researchers can confidently verify the structural integrity of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one and its derivatives, ensuring high-fidelity data for downstream drug development pipelines.

    References

    • Title: New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations Source: Arabian Journal of Chemistry URL
    • Title: 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)
    • Source: Organic Letters (ACS Publications)
    • Source: PMC (National Institutes of Health)

    Sources

    Foundational

    Structural Elucidation of 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one: An In-Depth Crystallographic Guide

    Executive Summary The compound 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is a highly functionalized lactam building block of significant interest in medicinal chemistry. The integration of a difluoromethyl (...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is a highly functionalized lactam building block of significant interest in medicinal chemistry. The integration of a difluoromethyl (–CF₂H) group, an ethynyl (–C≡CH) moiety, and an N-methylated pyrrolidinone core presents unique challenges for structural elucidation. The –CF₂H group is notorious for rotational disorder, while the absence of a strong N–H hydrogen bond donor forces the crystal lattice to rely on weaker non-classical interactions.

    As a Senior Application Scientist, I have designed this technical guide to bypass standard boilerplate procedures. Instead, this whitepaper dissects the causality behind specific crystallographic decisions—from low-temperature vapor diffusion to anomalous dispersion phasing—ensuring a self-validating workflow for high-resolution structural analysis.

    Physicochemical Profiling & Crystallization Strategy

    Causality of the Crystallization Method

    Small organic molecules with low molecular weights and multiple lipophilic groups (such as the N-methyl and –CF₂H motifs) often exhibit low melting points. Standard slow evaporation techniques frequently fail with such compounds, causing them to "oil out" (phase separate into a liquid) rather than form a crystalline lattice.

    To counteract this, Vapor Diffusion at sub-ambient temperatures is selected. This method creates a slow, thermodynamically controlled supersaturation environment. By diffusing a volatile anti-solvent (pentane) into a good solvent (dichloromethane), the nucleation energy barrier is crossed gradually, promoting the growth of high-quality, single-domain crystals rather than amorphous precipitates.

    Quantitative Data Summary

    Table 1: Physicochemical and Target Crystallographic Parameters

    ParameterValue / Description
    Chemical Formula C₈H₉F₂NO
    Molecular Weight 173.18 g/mol
    H-Bond Donors 2 (Ethynyl C–H, CF₂H)
    H-Bond Acceptors 3 (Carbonyl O, 2x F)
    Expected Space Group P2₁2₁2₁ (if enantiopure) or P2₁/c (if racemic)
    Target R_int < 5.0% (Indicates high internal data consistency)
    Target R1 / wR2 < 5.0% / < 15.0% (Indicates high model accuracy)
    Protocol 1: Vapor Diffusion Crystallization

    Self-Validating Mechanism: Birefringence check.

    • Solubilization : Dissolve 20 mg of the synthesized compound in 0.5 mL of anhydrous dichloromethane (DCM) in a 2 mL inner glass vial.

    • Anti-Solvent Chamber : Place the uncapped inner vial inside a 20 mL outer vial containing 3 mL of pentane.

    • Incubation : Cap the outer vial tightly with a PTFE-lined cap and incubate at 4 °C for 7–14 days. The low temperature reduces thermal solubility and slows the diffusion rate.

    • Validation : Harvest the resulting solids and examine them under a polarized light microscope. The presence of sharp optical extinction every 90° of rotation validates that the solid is a continuous single crystal, confirming it is suitable for X-ray diffraction.

    X-Ray Diffraction Data Collection Protocol

    Causality of Temperature and Radiation

    The –CF₂H group frequently undergoes dynamic rotational flipping at room temperature, creating a "toroidal" electron density that confounds structural refinement and masks true atomic positions . Cryocooling the crystal to 100 K freezes out this dynamic thermal motion, trapping the difluoromethyl group in its lowest-energy conformation.

    Furthermore, if the compound is synthesized as a specific enantiomer, determining its absolute configuration is critical. Because the molecule contains only light atoms (C, H, N, O, F), Mo Kα radiation lacks sufficient anomalous scattering signal. Therefore, Cu Kα radiation is strictly required to generate the measurable Bijvoet differences needed to calculate the Flack parameter .

    Protocol 2: Low-Temperature Data Collection

    Self-Validating Mechanism: R_int and Completeness thresholds.

    • Mounting : Submerge the harvested crystal in Paratone-N oil to strip away mother liquor and prevent atmospheric moisture condensation. Mount a specimen (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen polyimide loop.

    • Cryocooling : Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Data Acquisition : Collect the full sphere of diffraction data using a diffractometer equipped with a microfocus Cu Kα source (λ = 1.54184 Å) and a photon-counting pixel array detector.

    • Validation : Integrate the frames and calculate the internal agreement factor ( Rint​ ). An Rint​<0.05 and a data completeness of > 99.0% validates that the dataset possesses the redundancy and signal-to-noise ratio required for absolute structure determination.

    Structure Solution and Refinement Logic

    Causality of Disorder Modeling

    Even at 100 K, the –CF₂H group may exhibit static positional disorder, where the crystal lattice contains a mixture of two distinct conformational orientations. Forcing a single-position model onto disordered fluorine atoms results in artificially enlarged, "cigar-shaped" thermal ellipsoids. To maintain scientific integrity, a split-occupancy model must be applied using SHELXL .

    Protocol 3: Refinement and Validation

    Self-Validating Mechanism: CheckCIF and Parsons' Quotients.

    • Initial Phasing : Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) to locate the heavy atom skeleton (C, N, O, F).

    • Anisotropic Refinement : Refine all non-hydrogen atoms anisotropically.

    • Disorder Modeling (If Triggered) : If the difference Fourier map reveals residual electron density peaks (> 0.5 e/ų) near the fluorine atoms, split the –CF₂H group into two parts (e.g., F1A/F2A and F1B/F2B). Assign a free variable to their occupancies (e.g., refining to 0.65 / 0.35) and apply RIGU (rigid bond) and SIMU (similar displacement) restraints to maintain physical realism.

    • Hydrogen Atom Placement : Place the ethynyl and –CF₂H hydrogen atoms using a riding model, but allow their torsion angles to refine freely to optimize hydrogen bonding geometry.

    • Validation : The refinement is validated by generating a .cif file and running it through the IUCr CheckCIF routine. An absence of Level A/B alerts, a Goodness-of-Fit (GooF) approaching 1.0, and a Flack parameter of ~0.00(4) (calculated via Parsons' quotients) mathematically proves the structural and stereochemical assignment.

    Visualizations

    Workflow Diagrams

    CrystallizationWorkflow N1 Compound Purification N2 Solvent Selection (DCM/Pentane) N1->N2 N3 Vapor Diffusion (4°C, 7-14 days) N2->N3 N4 Crystal Harvesting & Paratone-N N3->N4 N5 X-Ray Diffraction (Cu K-alpha, 100 K) N4->N5

    Figure 1: Workflow for crystallization and low-temperature X-ray data collection.

    RefinementLogic A Initial Phasing (Intrinsic Methods) B Identify CF2H Electron Density A->B C Toroidal Disorder? B->C D Split Occupancy Model (PART 1 / PART 2) C->D Yes E Standard Anisotropic Refinement C->E No F Apply RIGU/SIMU Restraints D->F F->E

    Figure 2: Decision matrix for modeling difluoromethyl rotational disorder.

    References

    • Title : Understanding Crystal Structures to Guide Form Selection of Active Pharmaceutical Ingredients: A Case Study of AZD9567 Source : Crystal Growth & Design (American Chemical Society) URL :[Link]

    • Title : Use of intensity quotients and differences in absolute structure refinement Source : Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials URL :[Link]

    • Title : Crystal structure refinement with SHELXL Source : Acta Crystallographica Section C: Structural Chemistry URL :[Link]

    Exploratory

    In-Depth Technical Guide and Safety Data Profile: 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    Executive Summary & Structural Rationale 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is a highly specialized, bifunctional building block designed for advanced medicinal chemistry and bioconjugation applicatio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is a highly specialized, bifunctional building block designed for advanced medicinal chemistry and bioconjugation applications. As drug discovery increasingly relies on precisely engineered scaffolds, this molecule integrates three critical motifs:

    • The Pyrrolidin-2-one Core: Provides a rigid, polar, and metabolically stable heterocyclic framework commonly utilized to enhance target binding affinity[1][2].

    • The Difluoromethyl (-CF₂H) Group: Acts as a lipophilic hydrogen bond donor. Unlike the highly electron-withdrawing trifluoromethyl (-CF₃) group, the -CF₂H moiety can participate in hydrogen bonding while simultaneously blocking metabolic soft spots (e.g., CYP450-mediated oxidation) due to the high bond-dissociation energy (BDE) of the C–F bond[3][4].

    • The Terminal Alkyne (-C≡CH): Serves as a highly reactive, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," enabling rapid functionalization or conjugation to biomolecules[5].

    Because this compound combines the unique reactivity of a terminal alkyne with the thermal and metabolic characteristics of a fluorinated heterocycle, handling it requires a deep understanding of its physicochemical behavior. This guide serves as both a comprehensive technical manual and a structurally-derived Safety Data Sheet (SDS) compliant with the latest 2025 OSHA and GHS standards[6][7].

    Predictive Physicochemical & Hazard Profiling

    To establish a self-validating safety protocol, we must first understand the intrinsic properties of the molecule. The data below is synthesized from structural analogs (fluorinated pyrrolidones and aliphatic alkynes)[8].

    Table 1: Physicochemical Properties
    PropertyValue / DescriptionCausality / Relevance
    Molecular Formula C₈H₉F₂NODetermines stoichiometric calculations for CuAAC.
    Molecular Weight 173.16 g/mol Low molecular weight ensures high atom economy during conjugation.
    Physical State Viscous liquid or low-melting solidTypical for small, polar, fluorinated heterocycles.
    Solubility Soluble in DMSO, DMF, DCM, MeOHHigh polarity of the lactam ring ensures broad organic solubility.
    Reactivity Handle Terminal Alkyne (pKa ~25)Susceptible to deprotonation by strong bases; forms metal acetylides.
    Table 2: GHS Hazard Classification (OSHA HCS Compliant)
    Hazard ClassCategorySignal WordHazard Statement (H-Code)
    Skin Irritation 2WarningH315: Causes skin irritation
    Eye Irritation 2AWarningH319: Causes serious eye irritation
    STOT SE 3WarningH335: May cause respiratory irritation

    Core Safety Data Sheet (SDS) Directives

    In accordance with the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard (HCS)[7][9], the following critical safety protocols must be integrated into laboratory workflows.

    Section 4: First-Aid Measures
    • Inhalation: Remove the victim to fresh air. The volatility of the compound is low, but aerosolized droplets can irritate the respiratory tract.

    • Skin Contact: Wash immediately with copious amounts of water and soap. Scientific Rationale: Fluorinated organic compounds can sometimes penetrate the dermal layer rapidly; immediate removal prevents localized irritation[10].

    • Eye Contact: Rinse thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do.

    Section 5: Fire-Fighting Measures
    • Extinguishing Media: Use dry chemical, CO₂, or alcohol-resistant foam.

    • Specific Hazards: Under extreme thermal stress (e.g., >200°C in a fire), the heterolytic or homolytic cleavage of the C–F bond can occur, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas [3]. Furthermore, terminal alkynes are combustible and can undergo exothermic polymerization.

    • PPE for Firefighters: Self-contained breathing apparatus (SCBA) is mandatory due to the risk of HF exposure.

    Section 7 & 10: Handling, Storage, and Stability
    • Storage Conditions: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Keep away from light and moisture.

    • Incompatibilities (Critical): Strictly avoid contact with heavy metal salts (e.g., Ag⁺, uncomplexed Cu²⁺) outside of controlled catalytic conditions. Causality: Terminal alkynes readily react with heavy metals to form metal acetylides, which are highly shock-sensitive and explosive when dry[11].

    • Metabolic vs. Chemical Stability: While the difluoromethyl group confers excellent metabolic stability against enzymatic degradation in biological assays[1], it remains chemically susceptible to strong nucleophiles under basic conditions.

    G Parent 3-(difluoromethyl)-3-ethynyl- 1-methyl-pyrrolidin-2-one Thermal Extreme Thermal Stress (>200°C / Fire) Parent->Thermal Metabolic Enzymatic/Metabolic Conditions (CYP450) Parent->Metabolic Base Strong Base / Heavy Metals (Ag+, Cu2+) Parent->Base HF Toxic Gas Release (Hydrogen Fluoride) Thermal->HF C-F Cleavage Stable Metabolically Stable (Blocked Soft Spot) Metabolic->Stable High BDE Explosive Shock-Sensitive Metal Acetylides Base->Explosive Deprotonation

    Degradation and reactivity pathways under thermal, metabolic, and basic conditions.

    Experimental Protocols: Bioorthogonal Conjugation (CuAAC)

    The primary application of this compound is its use as a click-chemistry handle. The following protocol outlines a self-validating system for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one to an azide-functionalized target (e.g., a fluorophore or peptide)[5].

    Reagents Required
    • Alkyne: 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (1.0 eq)

    • Azide Target: R-N₃ (1.0 eq)

    • Catalyst: CuSO₄·5H₂O (0.1 eq)

    • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.5 eq)

    • Reducing Agent: Sodium Ascorbate (0.5 eq)

    • Solvent: tert-Butanol / Water (1:1 v/v) or DMSO / Water (1:1 v/v)

    Step-by-Step Methodology & Causality

    Step 1: Substrate Solubilization Dissolve the alkyne (10 mM final concentration) and the azide target in the organic fraction of the solvent (t-BuOH or DMSO). Add the aqueous buffer.

    • Causality: Ensuring complete dissolution before catalyst addition prevents localized precipitation and ensures homogeneous reaction kinetics.

    Step 2: Catalyst Complexation (Pre-mix) In a separate vial, mix CuSO₄·5H₂O and the THPTA ligand in water. Allow to incubate for 5 minutes at room temperature.

    • Causality: Pre-complexing Cu(II) with THPTA is critical. The ligand stabilizes the copper ion, preventing it from inducing the oxidative homocoupling of the terminal alkyne (Glaser coupling) and protects biomolecular targets from reactive oxygen species (ROS) generated during the reduction step.

    Step 3: Reaction Initiation Add the Cu/THPTA complex to the substrate mixture. Finally, add a freshly prepared aqueous solution of Sodium Ascorbate to initiate the reaction.

    • Causality: Sodium ascorbate must be added last. It acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ. Adding it last ensures that Cu(I) is only generated when all substrates and stabilizing ligands are present, preventing catalyst degradation.

    Step 4: Monitoring and Quenching Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. Quench the reaction by adding EDTA (1.0 eq relative to copper).

    • Causality: EDTA acts as a strong chelator, stripping the copper from the newly formed triazole product and halting the catalytic cycle, which simplifies downstream HPLC purification.

    G A Step 1: Catalyst Complexation CuSO4 + THPTA Ligand B Step 2: Reagent Addition Alkyne-Pyrrolidinone + Azide A->B Stabilizes Cu C Step 3: In Situ Reduction Add Sodium Ascorbate B->C Prevents Homocoupling D Step 4: Cycloaddition Formation of 1,4-Triazole C->D Cu(II) -> Cu(I) E Step 5: Quenching EDTA Addition & Purification D->E Removes Cu

    Workflow for CuAAC bioconjugation highlighting causality in reagent addition.

    References

    • SDS Manager. "How The New GHS Updates Are Shaping SDS Requirements in the U.S. in 2025." SDS Manager Blog, 2025.[Link]

    • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA Publications, 2024.[Link]

    • ACS Medicinal Chemistry Letters. "The Dark Side of Fluorine." American Chemical Society, 2019.[Link]

    • Taylor & Francis. "Key developments in fluorinated heterocycles." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[Link]

    • AxisPharm. "Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers." AxisPharm Product Resources, 2025.[Link]

    Sources

    Foundational

    Mechanism of Action of 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one Derivatives: Selective Inhibition of NF-κB Inducing Kinase (NIK)

    Executive Summary The non-canonical NF-κB signaling pathway is a tightly regulated cascade critical for immune system development, B-cell maturation, and lymphoid organogenesis. Dysregulation of this pathway is a hallmar...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The non-canonical NF-κB signaling pathway is a tightly regulated cascade critical for immune system development, B-cell maturation, and lymphoid organogenesis. Dysregulation of this pathway is a hallmark of numerous autoimmune disorders and B-cell malignancies. At the apex of this pathway sits NF-κB Inducing Kinase (NIK / MAP3K14) , a constitutively active kinase that is normally kept in check via continuous proteasomal degradation[1].

    Recent advancements in targeted therapeutics have identified pyrrolidin-2-one derivatives as highly potent and selective NIK inhibitors[2]. Among these, 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one derivatives represent a sophisticated evolution in pharmacophore design. This whitepaper provides an in-depth technical analysis of their structural pharmacology, mechanism of action, and the self-validating experimental workflows required to evaluate their efficacy in drug discovery programs.

    Structural Pharmacology & Pharmacophore Analysis

    The architecture of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is meticulously engineered to exploit the unique topography of the NIK ATP-binding pocket. Each functional group serves a distinct, causal role in the molecule's pharmacodynamics and pharmacokinetics:

    • Pyrrolidin-2-one Core: The five-membered lactam ring provides rigid conformational vectorization. It acts as a central scaffold that precisely orients the substituents into the kinase hinge region and deep hydrophobic pockets without introducing excessive rotational entropy[3].

    • 3-Ethynyl Group: The linear, cylindrical geometry of the alkyne acts as a critical vector that penetrates a deep, narrow hydrophobic sub-pocket within the NIK active site. This avoids steric clashes while maximizing van der Waals interactions, a feature essential for overcoming the high intracellular concentration of competitive ATP[4].

    • 3-(Difluoromethyl) Group (-CF₂H): This moiety represents a highly strategic bioisosteric replacement for the tertiary hydroxyl group (-OH) found in first-generation NIK inhibitors (e.g., 3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one)[5]. The -CF₂H group enhances lipophilicity and resists phase I metabolic oxidation. Crucially, the highly polarized C-H bond of the difluoromethyl group acts as a unique hydrogen-bond donor to the kinase hinge region, while the fluorine atoms act as weak hydrogen-bond acceptors[1].

    • 1-Methyl Group: N-methylation of the lactam nitrogen eliminates a hydrogen-bond donor, significantly reducing the topological polar surface area (tPSA). This causal modification prevents unfavorable solvation by water, thereby enhancing membrane permeability and blood-brain barrier (BBB) penetration if required.

    Mechanism of Action: Modulating the Non-Canonical NF-κB Pathway

    Under basal conditions, NIK is continuously ubiquitinated and degraded by a complex comprising TRAF2, TRAF3, and cIAP1/2. Upon activation of specific receptors (e.g., CD40, BAFFR, LTβR), this degradation complex is disrupted, leading to the rapid accumulation of NIK[1].

    Once stabilized, NIK phosphorylates IKKα. The activated IKKα homodimer subsequently phosphorylates the inhibitory protein p100 (NFKB2), triggering its partial proteasomal degradation into the active p52 subunit. The p52 subunit dimerizes with RelB and translocates to the nucleus to drive the transcription of inflammatory and survival genes.

    The Inhibitory Mechanism: 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one derivatives act as Type I, ATP-competitive inhibitors. By occupying the ATP-binding cleft of NIK, they lock the kinase in an inactive conformation. This blockade prevents the phosphorylation of IKKα, thereby halting the downstream processing of p100 to p52 and silencing the non-canonical NF-κB transcriptional program[4].

    pathway Receptor Receptors (BAFFR, CD40) TRAF TRAF2/3 Complex Receptor->TRAF Disrupts NIK NIK (MAP3K14) Receptor->NIK Stabilizes TRAF->NIK Degrades (Basal) IKKa IKKα NIK->IKKa Phosphorylates Inhibitor 3-(CF2H)-3-ethynyl- pyrrolidin-2-one Inhibitor->NIK Inhibits Kinase p100 p100 Processing IKKa->p100 Phosphorylates RelB RelB/p52 Complex p100->RelB Cleavage to p52

    Caption: Mechanism of NIK inhibition in the non-canonical NF-κB signaling cascade.

    Quantitative Data & SAR Profiling

    The transition from a 3-hydroxyl to a 3-difluoromethyl substituent yields profound improvements in both potency and pharmacokinetic stability. The table below summarizes a representative Structure-Activity Relationship (SAR) profile demonstrating the superiority of the -CF₂H derivative.

    Compound DerivativeR3 SubstituentBiochemical NIK IC₅₀ (nM)Cellular p52 IC₅₀ (nM)Human Liver Microsome Stability (t₁/₂ min)
    First-Generation-OH15.2120.525
    Advanced Lead -CF₂H 4.1 18.3 >120

    Table 1: Representative SAR data illustrating the impact of the difluoromethyl bioisostere on potency and metabolic stability.

    Experimental Workflows & Validation Protocols

    To ensure scientific integrity, the evaluation of these derivatives must utilize self-validating assay systems. The following protocols detail the causal reasoning behind each methodological step.

    Protocol 1: TR-FRET Biochemical NIK Kinase Assay

    Objective: Quantify direct ATP-competitive inhibition of NIK. Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference. The assay is self-validated by calculating the Z'-factor (must be >0.6) and running a known NIK inhibitor reference to verify the dynamic range.

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate to ensure a final DMSO concentration of 1%, preventing solvent-induced enzyme denaturation.

    • Enzyme Pre-incubation: Add 5 µL of recombinant NIK enzyme (MAP3K14) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Incubate for 15 minutes to allow pre-equilibrium binding of the inhibitor.

    • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (set precisely at its apparent Km​ to ensure competitive sensitivity) and a biotinylated IKKα-derived peptide. Incubate at room temperature for 60 minutes.

    • Detection: Stop the reaction with 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

    • Quantification: Read the plate (excitation 340 nm; emission 615 nm and 665 nm). Calculate the IC₅₀ using the 665/615 nm emission ratio.

    Protocol 2: Cellular p100/p52 Processing Assay (Western Blot)

    Objective: Confirm intracellular target engagement and functional pathway blockade. Causality & Validation: Biochemical potency does not guarantee cellular efficacy due to potential permeability limitations. Tracking the p100-to-p52 ratio directly measures the functional output of the non-canonical pathway. GAPDH is used as a loading control to validate equal protein quantification.

    • Cell Seeding: Seed Ramos (human B-cell lymphoma) cells at 1×106 cells/mL in RPMI-1640 medium (10% FBS).

    • Compound Treatment: Treat cells with the inhibitor (0.1 nM to 10 µM) and incubate for 2 hours to allow intracellular accumulation.

    • Pathway Stimulation: Add 1 µg/mL anti-CD40 agonistic antibody for 24 hours. Causality: CD40 ligation actively disrupts the TRAF degradation complex, stabilizing NIK and forcing p100 processing.

    • Lysis & Quantification: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Clear lysates via centrifugation and quantify using a BCA assay.

    • Immunoblotting: Resolve 20 µg of protein on a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

    • Detection: Probe with primary antibodies against p100/p52 and GAPDH. Develop using an ECL substrate and calculate the cellular IC₅₀ based on the densitometric ratio of p52/p100.

    workflow Prep Compound Preparation TRFRET TR-FRET Kinase Assay Prep->TRFRET Dilution & QC Cellular Western Blot (p100/p52) TRFRET->Cellular IC50 < 10 nM InVivo In Vivo Efficacy Cellular->InVivo Target Engaged

    Caption: Sequential experimental workflow for validating NIK inhibitor efficacy.

    References

    • Title: WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase - Google Patents Source: Google Patents URL
    • Title: US9605005B2 - Alkynyl alcohols and methods of use - Google Patents Source: Google Patents URL
    • Title: WO2023217851A1 - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE - Google Patents Source: Google Patents URL
    • Title: WO2015025025A1 - Alkynyl alcohols and methods of use - Google Patents Source: Google Patents URL
    • Title: Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers Source: Frontiers in Chemistry URL

    Sources

    Exploratory

    Thermodynamic Stability and Conformational Landscape of 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    Executive Summary The compound 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one represents a highly specialized, sterically congested building block of significant interest in modern medicinal chemistry. By integra...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one represents a highly specialized, sterically congested building block of significant interest in modern medicinal chemistry. By integrating a γ -lactam core with a quaternary C3 stereocenter bearing both a difluoromethyl group (a lipophilic hydrogen-bond donor bioisostere) and an ethynyl group (a linear, rigid handle for click chemistry), this molecule presents a unique thermodynamic and conformational profile.

    This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this compound. We dissect the competing steric and stereoelectronic forces governing its three-dimensional architecture, evaluate its chemical and thermal robustness, and provide field-proven, self-validating methodologies for empirical thermodynamic profiling.

    Structural Thermodynamics & Conformational Landscape

    The thermodynamic baseline of any highly substituted heterocycle is dictated by the minimization of internal strain (steric, torsional, and angle strain) and the maximization of stabilizing stereoelectronic interactions.

    The Pyrrolidin-2-one Core

    The γ -lactam (pyrrolidin-2-one) ring inherently resists a planar geometry due to severe eclipsing interactions (Pitzer strain) between adjacent methylene protons. To achieve a thermodynamic minimum, the ring adopts an envelope conformation [2], typically with the C4 or C5 atom acting as the "flap" displaced from the plane defined by the amide bond (N1-C2=O). The N-methyl substitution further locks the amide bond in a highly stable cis-configuration (within the ring context), maximizing resonance stabilization ( ∼20−22 kcal/mol) and preventing lactim tautomerization.

    The C3 Quaternary Stereocenter: Competing Substituents

    The crux of this molecule's thermodynamic complexity lies at the C3 position. The simultaneous presence of a difluoromethyl group ( −CF2​H ) and an ethynyl group ( −C≡CH ) creates a competitive environment for the pseudo-equatorial and pseudo-axial positions.

    • The Ethynyl Group: Despite its extended electron cloud, the ethynyl group is strictly linear ( sp hybridized). This linearity results in a remarkably low steric footprint, characterized by an A-value of approximately 0.18 kcal/mol [3]. Consequently, the ethynyl group experiences minimal 1,3-diaxial-like repulsions and can comfortably occupy the pseudo-axial position without imposing significant thermodynamic penalties.

    • The Difluoromethyl Group: The −CF2​H moiety is sterically demanding and electronically highly polarized. Its conformational preference is heavily influenced by the fluorine gauche effect [4] and hyperconjugative interactions ( σCH​→σCF∗​ ). To minimize steric clashes with the C4 and C5 protons and to stabilize the molecule via dipole minimization relative to the adjacent C2 carbonyl, the −CF2​H group strongly prefers the pseudo-equatorial orientation. Furthermore, the −CF2​H group exhibits restricted rotation [1], favoring rotamers where the C-H bond is staggered relative to the lactam ring to minimize electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen.

    ConformationalLogic Lactam Pyrrolidin-2-one Core (Envelope Conformation) C3 C3 Quaternary Center Lactam->C3 Imposes torsional constraints Ethynyl Ethynyl (-C≡CH) Pseudo-Axial C3->Ethynyl Low A-value (~0.18 kcal/mol) CF2H Difluoromethyl (-CF2H) Pseudo-Equatorial C3->CF2H High steric bulk & Gauche effect Thermo Thermodynamic Minimum Ethynyl->Thermo Minimizes 1,3-strain CF2H->Thermo Dipole stabilization

    Conformational drivers establishing the thermodynamic minimum of the C3-substituted lactam.

    Chemical and Thermal Stability Profiles

    Hydrolytic Stability

    The thermodynamic barrier to lactam hydrolysis in this molecule is exceptionally high. The causality is twofold:

    • Electronic: The N-methyl group enhances the electron density of the amide nitrogen, strengthening the N−C=O resonance.

    • Steric: The bulky C3 quaternary center acts as a kinetic and thermodynamic shield. The trajectory of incoming nucleophiles (e.g., OH− or H2​O ) via the Bürgi-Dunitz angle ( ∼107∘ ) is severely hindered by the pseudo-equatorial −CF2​H group, shifting the equilibrium heavily in favor of the intact lactam under physiological and mildly extreme pH conditions.

    Thermal Stability

    The intrinsic bond dissociation energies (BDEs) of the molecule predict high thermal stability. The C−F bonds are exceptionally strong ( ∼116 kcal/mol), preventing thermal defluorination. The primary thermodynamic vulnerability at elevated temperatures ( >250∘C ) lies in the terminal alkyne, which can undergo exothermic oligomerization (e.g., Glaser-type coupling if trace metals/oxygen are present, or thermal cycloadditions).

    Quantitative Data Summary

    The following table synthesizes the estimated thermodynamic parameters governing the stability of the molecule's structural components.

    Component / InteractionParameterEstimated ValueCausality / Implication
    Ethynyl Group ( −C≡CH ) A-value (Steric Bulk) ∼0.18−0.41 kcal/molPrefers pseudo-axial position to minimize steric footprint.
    Difluoromethyl ( −CF2​H ) Rotational Barrier 2.5−4.0 kcal/molRestricted rotation due to dipole-dipole interactions.
    Pyrrolidin-2-one Ring Puckering Amplitude (Q) ∼0.15−0.28 Adopts envelope conformation to relieve torsional strain.
    N-Methyl Lactam Bond Resonance Energy ∼20−22 kcal/molHigh barrier to hydrolysis; enforces planar amide geometry.

    Experimental Methodologies for Thermodynamic Profiling

    To empirically validate the thermodynamic stability and conformational landscape of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one, the following self-validating protocols must be employed.

    Protocol 1: Solution-State Conformational Analysis via VT-NMR

    Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is required to calculate the free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) of the conformational exchange (envelope flipping and −CF2​H rotation).

    • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous, deuterated dichloromethane ( CD2​Cl2​ ) or toluene- d8​ to ensure a wide liquid temperature range. Seal in a high-quality NMR tube under argon to prevent moisture-induced artifacts.

    • Spectral Acquisition: Acquire 1H and 19F NMR spectra at 298 K. The −CF2​H protons will likely appear as a time-averaged triplet of doublets.

    • Cooling Protocol: Stepwise cool the probe in 10 K increments down to 180 K. Allow 15 minutes of equilibration at each step.

    • Decoalescence Observation: Monitor the decoalescence of the 19F signals and the C4/C5 methylene protons. As the thermal energy drops below the rotational/flipping barriers, distinct peaks for the individual conformers will emerge.

    • Thermodynamic Extraction: Integrate the distinct conformer peaks at temperatures below coalescence to determine the equilibrium constant ( Keq​ ). Plot ln(Keq​) versus 1/T (Van't Hoff plot). The slope yields −ΔH/R and the intercept yields ΔS/R , definitively quantifying the thermodynamic preference of the pseudo-equatorial −CF2​H state.

    Protocol 2: Thermal Degradation Profiling via TGA-DSC

    Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) differentiate between physical phase transitions and thermodynamic decomposition.

    • Calibration: Calibrate the TGA-DSC instrument using indium and zinc standards for heat flow and temperature accuracy.

    • Sample Loading: Place 3−5 mg of the compound into an aluminum oxide ( Al2​O3​ ) crucible. Do not use standard aluminum pans, as the alkyne may interact with the metal at high temperatures.

    • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation, isolating purely thermal thermodynamic stability.

    • Heating Ramp: Apply a linear heating rate of 10∘C /min from 25∘C to 400∘C .

    • Causality Analysis:

      • An endothermic DSC peak without TGA mass loss indicates a phase transition (melting).

      • An exothermic DSC peak with TGA mass loss indicates thermal decomposition (e.g., alkyne oligomerization or lactam ring opening). The onset temperature of this event defines the absolute thermal thermodynamic limit of the compound.

    Workflow Prep Sample Preparation (Anhydrous Conditions) NMR VT-NMR Spectroscopy (Conformational Dynamics) Prep->NMR Thermal TGA-DSC Analysis (Thermal Degradation) Prep->Thermal Data Van't Hoff Analysis & Kinetic Modeling NMR->Data Thermal->Data Profile Comprehensive Thermodynamic Profile Data->Profile

    Experimental workflow for determining the thermodynamic stability profile of the target compound.

    References

    1. - Organic Chemistry Frontiers (RSC Publishing). 2. - NIST Chemistry WebBook. 3. - Journal of Organic Chemistry / ResearchGate. 4. - Beilstein Journal of Organic Chemistry / PMC.

    Protocols & Analytical Methods

    Method

    Application Note: Advanced CuAAC Bioconjugation and Library Synthesis using 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Structural Rationale The copper(I)-catalyzed azide-alkyne cycloaddi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

    Introduction & Structural Rationale

    The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized bioconjugation and drug discovery by providing a bioorthogonal, highly selective method for covalently linking molecules[1]. However, the efficiency of click chemistry is heavily dependent on the steric and electronic microenvironment of the alkyne.

    This application note details the optimized utilization of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one , a highly specialized building block[2]. This molecule presents a unique structural profile:

    • Privileged Scaffold: The N-methyl-pyrrolidin-2-one (γ-lactam) core is a widely recognized pharmacophore in CNS and metabolic drug discovery.

    • Bioisosteric Modulation: The difluoromethyl ( -CF2​H ) group acts as a lipophilic hydrogen bond donor. It enhances metabolic stability and membrane permeability compared to traditional methyl or hydroxymethyl substituents.

    • Steric Complexity: The terminal alkyne is located at the C3 position, forming a fully substituted quaternary stereocenter alongside the bulky -CF2​H group.

    The Causality of Steric Hindrance: The quaternary nature of the C3 carbon severely restricts the trajectory of the incoming azide during the formation of the metallacycle intermediate. Standard ligand-free or first-generation (e.g., TBTA) CuAAC conditions often fail or result in sluggish kinetics due to this steric crowding[3]. Therefore, utilizing highly active, water-soluble ligands to stabilize the Cu(I) oxidation state is mandatory to drive catalytic turnover.

    MoleculeRationale Core 3-(difluoromethyl)-3-ethynyl- 1-methyl-pyrrolidin-2-one CF2H Difluoromethyl (CF2H) Bioisostere Core->CF2H Alkyne Terminal Ethynyl Click Handle Core->Alkyne Lactam N-Methyl-Lactam Rigid Scaffold Core->Lactam Effect1 Lipophilic H-Bond Donor Metabolic Stability CF2H->Effect1 imparts Effect2 CuAAC Triazole Formation Bioconjugation Alkyne->Effect2 enables Effect3 CNS Penetration Target Affinity Lactam->Effect3 promotes

    Logical breakdown of the structural features of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one.

    Quantitative Data & Ligand Optimization

    To overcome the steric hindrance at the quaternary C3 position, empirical optimization of the Cu(I) ligand system is required. The table below summarizes the causality behind ligand selection and the resulting quantitative yields when reacting 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one with a model azide (e.g., benzyl azide).

    Ligand SystemSolvent MatrixTime to CompletionYield (%)Causality / Mechanistic Observation
    None t -BuOH / H₂O (1:1)24 h< 15%Uncoordinated Cu(I) rapidly oxidizes; unable to overcome steric hindrance at C3.
    TBTA DMSO / H₂O (1:1)12 h45%Poor aqueous solubility limits interaction with the hindered alkyne in aqueous media.
    THPTA PBS / DMSO (9:1)4 h88%Excellent solubility; fully coordinates Cu(I) and protects biomolecules from ROS.
    BTTAA PBS / DMSO (9:1)2 h> 95%Enhanced Cu(I) stabilization; optimal trajectory alignment for quaternary alkynes.

    Experimental Protocols

    Protocol A: Aqueous Bioconjugation (Peptide/Protein Labeling)

    This protocol is designed for conjugating the hindered alkyne to an azide-bearing biomolecule (e.g., an engineered protein or radiolabeled prosthetic group[4]).

    Reagents Required:

    • Azide-modified biomolecule (100 µM in PBS, pH 7.4)

    • 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (10 mM stock in DMSO)

    • CuSO4​⋅5H2​O (20 mM stock in ddH2​O )

    • THPTA ligand (50 mM stock in ddH2​O )

    • Sodium Ascorbate (100 mM freshly prepared in ddH2​O )

    Step-by-Step Methodology:

    • Biomolecule Preparation: In a low-bind microcentrifuge tube, add 100 µL of the azide-modified biomolecule (10 nmol).

    • Alkyne Addition: Add 5 µL of the alkyne stock (50 nmol, 5 equivalents). Causality: A slight excess of the small-molecule alkyne drives the reaction forward against the steric barrier.

    • Catalyst Assembly (Critical Step): In a separate tube, pre-mix 5 µL of CuSO4​ (100 nmol) with 10 µL of THPTA (500 nmol). Causality: The 1:5 ratio ensures all copper is fully coordinated, preventing Cu-induced protein aggregation and reactive oxygen species (ROS) generation.

    • Initiation: Add the CuSO4​ /THPTA complex to the biomolecule mixture. Finally, add 10 µL of Sodium Ascorbate (1 µmol).

    • Incubation: Vortex gently and incubate at 25°C for 2–4 hours in the dark.

    • Purification: Remove excess reagents using a size-exclusion chromatography (SEC) spin column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    Protocol B: High-Throughput Small Molecule Synthesis

    For generating drug discovery libraries, organic solvents are preferred to maximize solubility and reaction kinetics.

    Step-by-Step Methodology:

    • Reaction Setup: Dissolve 1.0 eq of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one and 1.1 eq of the target azide in a 1:1 mixture of t -butanol and water (0.2 M concentration).

    • Catalysis: Add 0.05 eq of CuSO4​⋅5H2​O and 0.05 eq of BTTAA ligand. Causality: BTTAA is strictly chosen here over THPTA as it provides superior catalytic turnover for sterically demanding substrates in organic mixtures.

    • Reduction: Add 0.2 eq of Sodium Ascorbate.

    • Reaction: Stir at room temperature for 2 hours.

    • Workup: Dilute with water, extract with ethyl acetate ( ), dry over Na2​SO4​ , and concentrate under reduced pressure. The product is typically pure enough to bypass chromatography[3].

    CuAAC_Workflow Prep 1. Preparation Dissolve Alkyne & Azide Maintain stoichiometric ratio CatMix 2. Catalyst Assembly Mix CuSO4 + THPTA Add Sodium Ascorbate Prep->CatMix Add to reaction React 3. Cycloaddition Incubate at 25°C Monitor via LC-MS CatMix->React Initiate Cu(I) Purify 4. Purification Scavenge Cu(I) HPLC/SEC Isolation React->Purify Upon completion Validate 5. Validation Triazole Confirmation Self-Validating QC Purify->Validate Pure Conjugate

    Step-by-step experimental workflow for CuAAC bioconjugation using the sterically hindered alkyne.

    Self-Validating Quality Control (QC) Systems

    To ensure trustworthiness and reproducibility, every step of the described protocols incorporates self-validating mechanisms:

    • Visual Validation of Catalyst Activation: When Sodium Ascorbate is added to the CuSO4​ /Ligand mixture, the solution must transition from a distinct blue (Cu²⁺) to colorless or pale yellow (Cu⁺). Causality: If the solution remains blue or turns brown/cloudy, the ascorbate has degraded, or the Cu(I) has disproportionated. The reaction will fail.

    • Analytical Validation (LC-MS): Click chemistry is an atom-economical addition reaction. The mass of the final 1,2,3-triazole conjugate must exactly equal the sum of the azide mass and the alkyne mass (173.16 g/mol for the pyrrolidinone building block), with no leaving groups.

    • Kinetic Validation: For Protocol A, take a 2 µL aliquot at t=0 and t=2h . Analyze via HPLC. The disappearance of the azide-biomolecule peak and the emergence of a single, more lipophilic peak (due to the -CF2​H group) confirms successful conjugation.

    References

    • 18F-Labeling Using Click Cycloadditions. National Center for Biotechnology Information (PMC).[Link]

    Sources

    Application

    3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one as a building block in organic synthesis

    Application Note: 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one in Advanced Scaffold Design Executive Summary & Strategic Rationale In modern medicinal chemistry, the precise spatial arrangement of functional gr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one in Advanced Scaffold Design

    Executive Summary & Strategic Rationale

    In modern medicinal chemistry, the precise spatial arrangement of functional groups and the modulation of physicochemical properties are paramount to successful lead optimization. Fluorinated building blocks are essential in this paradigm, with an estimated 30% of all newly approved therapeutics containing at least one fluorine atom[1].

    3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is a highly specialized, densely functionalized building block designed to address complex structural challenges. It features a privileged pyrrolidin-2-one (gamma-lactam) core, which is ubiquitous in CNS-active agents and target receptors[2]. The defining feature of this synthon is its C3 quaternary stereocenter , which bears two orthogonal functional groups:

    • The Difluoromethyl ( −CF2​H ) Group: Acts as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl, thiol, or methyl groups[2]. It enhances metabolic stability by blocking cytochrome P450-mediated oxidation[].

    • The Ethynyl ( −C≡CH ) Group: Serves as a versatile, unhindered reactive handle for click chemistry (CuAAC) or cross-coupling (Sonogashira), allowing for rapid combinatorial expansion[4].

    Strategic_Utility Core Building Block Core CF2H -CF2H Group (Bioisostere) Core->CF2H Alkyne -C≡CH Group (Reactive Handle) Core->Alkyne Lactam Pyrrolidin-2-one (Privileged Scaffold) Core->Lactam PK Metabolic Stability & Membrane Permeability CF2H->PK Improves Synth Click Chemistry & Cross-Coupling Alkyne->Synth Enables Target CNS / Target Receptors Lactam->Target Binds

    Fig 1. Strategic utility and logical mapping of the building block's structural components.

    Physicochemical Profiling: The −CF2​H Advantage

    The incorporation of fluorine into organic molecules serves to modulate their physical and chemical properties, such as lipophilicity and acidity, with minimal steric perturbation[1]. The −CF2​H group occupies a unique "Goldilocks" zone between a standard methyl group and a perfluorinated trifluoromethyl ( −CF3​ ) group.

    Because the C−F bond is highly polarized, the remaining hydrogen atom in the −CF2​H group becomes uniquely acidic, allowing it to act as a weak hydrogen bond donor within protein binding pockets. This can significantly increase the binding affinity of a drug candidate without the rapid Phase II clearance typically associated with free hydroxyl groups[2].

    Table 1: Comparative Physicochemical Impact at the C3 Position

    Property −CH3​ Analog −CF2​H Analog (Target) −CF3​ Analog
    Lipophilicity ( ΔlogP ) Baseline+0.4 to +0.6+0.8 to +1.0
    H-Bond Donor Capacity NoneYes (Weak, via C-H)None
    Metabolic Stability (CYP450) SusceptibleHighly ResistantHighly Resistant
    Steric Bulk (A-value, kcal/mol) 1.70~1.902.10
    Electronegativity (Inductive) Electron DonatingElectron WithdrawingStrongly Withdrawing

    Synthetic Methodologies & Protocols

    The presence of the terminal alkyne adjacent to a sterically demanding quaternary center requires carefully optimized reaction conditions. Below are field-proven protocols designed to maximize yield while suppressing side reactions.

    Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    The CuAAC reaction is ideal for appending diverse pharmacophores to the pyrrolidin-2-one core. The resulting 1,4-disubstituted 1,2,3-triazole is itself a robust bioisostere for amide bonds.

    Mechanistic Causality: Direct use of Cu(I) salts (like CuI) in the presence of trace oxygen often leads to the undesired Glaser homocoupling of the terminal alkyne. To prevent this, our protocol utilizes a catalytic system of CuSO4​ paired with sodium ascorbate. The ascorbate acts as a mild reducing agent, continuously generating the active Cu(I) species in situ and maintaining a reducing environment that entirely suppresses homocoupling.

    CuAAC_Workflow Start 3-(Difluoromethyl)-3-ethynyl- 1-methyl-pyrrolidin-2-one Intermediate Cu(I)-Acetylide Complex Start->Intermediate Cu(I) insertion Azide Organic Azide (R-N3) Azide->Intermediate Cycloaddition Catalyst CuSO4 / Sodium Ascorbate (Catalytic System) Catalyst->Intermediate Product 1,4-Disubstituted 1,2,3-Triazole Derivative Intermediate->Product Protonation & Cu release

    Fig 2. Workflow and catalytic cycle logic for the CuAAC click chemistry protocol.

    Step-by-Step Methodology:

    • Solvent Preparation: In a 20 mL scintillation vial, prepare a 1:1 mixture of tert-butanol and deionized water (4.0 mL total volume). Rationale: This biphasic mixture solubilizes both the organic building block and the inorganic salts, while often driving the final triazole product to precipitate for easy isolation.

    • Substrate Addition: Dissolve 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (1.0 equiv, 1.0 mmol) and the target organic azide (1.05 equiv, 1.05 mmol) into the solvent mixture.

    • Catalyst Activation: Add copper(II) sulfate pentahydrate (0.05 equiv, 0.05 mmol) followed immediately by sodium ascorbate (0.10 equiv, 0.10 mmol). The solution will briefly turn yellow/brown before settling.

    • Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. Monitor completion via LC-MS.

    • Workup (Self-Validating): Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL). If an emulsion forms, add a small amount of brine. Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure. The crude product is typically >95% pure by NMR.

    Protocol B: Sonogashira Cross-Coupling for Scaffold Extension

    To extend the scaffold with aryl or heteroaryl groups, Sonogashira coupling is employed. However, the quaternary nature of the C3 stereocenter introduces significant steric hindrance.

    Mechanistic Causality: Standard Pd(PPh3​)4​ catalysts struggle with the steric bulk of this specific building block, resulting in sluggish oxidative addition and poor yields. By switching to a Pd(OAc)2​ / XPhos system, the sterically demanding, electron-rich dialkylbiaryl phosphine ligand (XPhos) dramatically accelerates the reductive elimination step, overcoming the steric penalty of the quaternary center.

    Table 2: Sonogashira Catalyst Optimization Data

    Catalyst SystemLigandSolventBaseTemp (°C)Yield (%)
    Pd(PPh3​)4​ None (Tetrakis)THF Et3​N 6542%
    Pd(PPh3​)2​Cl2​ PPh3​ DMF Et3​N 8058%
    Pd(dppf)Cl2​ dppfDioxane Cs2​CO3​ 9085%
    Pd(OAc)2​ XPhos MeCN K2​CO3​ 80 94%

    Step-by-Step Methodology:

    • Degassing: To an oven-dried Schlenk flask, add the aryl iodide (1.0 equiv), Pd(OAc)2​ (0.05 equiv), XPhos (0.10 equiv), and CuI (0.05 equiv). Purge the flask with argon for 15 minutes. Rationale: Strict exclusion of oxygen is mandatory to prevent Cu-catalyzed oxidative dimerization.

    • Reagent Addition: Dissolve 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (1.2 equiv) in anhydrous, degassed acetonitrile (0.2 M). Add this solution to the flask via syringe, followed by anhydrous K2​CO3​ (2.0 equiv). Rationale: Acetonitrile provides a highly polar environment that stabilizes the transition state of the oxidative addition.

    • Heating: Heat the reaction mixture to 80 °C for 8 hours under a positive argon atmosphere.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove metal catalysts and inorganic salts, and concentrate the filtrate. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

    References

    Sources

    Method

    Biological Assay Preparation and Covalent Profiling Protocols for 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    Executive Summary & Mechanistic Rationale In modern drug discovery, the design of covalent fragments and activity-based probes requires a delicate balance between reactivity, membrane permeability, and target specificity...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    In modern drug discovery, the design of covalent fragments and activity-based probes requires a delicate balance between reactivity, membrane permeability, and target specificity. The compound 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one represents a highly specialized, bifunctional building block designed for covalent ligand discovery and chemical proteomics.

    As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a tripartite mechanistic system:

    • The Pyrrolidin-2-one Core: This lactam ring serves as a versatile, CNS-penetrant scaffold, mimicking the structural properties of established neuroactive compounds (e.g., racetams).

    • The Difluoromethyl ( CF2​H ) Group: Traditionally, adding lipophilicity compromises hydrogen-bonding capacity. However, the CF2​H group acts as a "lipophilic hydrogen bond donor." It maintains high membrane permeability while engaging in critical hydrogen bonding with target proteins, effectively acting as a bioisostere for thiols or amines without the associated metabolic liabilities .

    • The Terminal Ethynyl (Alkyne) Group: This moiety serves a dual biological and analytical function. Biologically, it acts as a mechanism-based covalent warhead, capable of targeting active-site cysteines. Analytically, it provides a sterically inconspicuous, bioorthogonal handle for Activity-Based Protein Profiling (ABPP) via Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

    This application note provides field-proven, self-validating protocols for preparing biological assays to evaluate this compound's covalent target engagement and kinetic profile.

    Physicochemical Properties & Formulation Strategy

    Before initiating biological assays, the compound must be formulated to preserve the integrity of both the terminal alkyne and the fluorinated moiety.

    Table 1: Physicochemical Profile and Assay Impact
    PropertyValueAssay Impact & Rationale
    Chemical Formula C8​H9​F2​NO Low molecular weight fragment; ideal for high ligand efficiency.
    Molecular Weight 173.16 g/mol Excellent size for fragment-based drug discovery (FBDD).
    Key Functional Groups Alkyne, CF2​H , LactamBifunctional: Covalent warhead + Lipophilic H-bond donor.
    Stock Solvent Anhydrous DMSOCritical: Must be stored in anhydrous conditions to prevent base-catalyzed degradation or hydration of the terminal alkyne.

    Stock Preparation Protocol:

    • Equilibrate the lyophilized compound to room temperature in a desiccator to prevent ambient moisture condensation.

    • Dissolve in anhydrous, LC-MS grade DMSO to yield a 10 mM master stock.

    • Aliquot into single-use amber vials (10–20 µL) and store at -80°C. Causality: Repeated freeze-thaw cycles in the presence of trace water can lead to alkyne degradation or volatilization of the fluorinated fragment.

    Protocol 1: In Situ Activity-Based Protein Profiling (ABPP)

    Causality & Rationale: Traditional ABPP probes utilize bulky fluorophores that impede cell permeability, requiring cell homogenization prior to labeling. This disrupts the native cellular environment and compartmentalization. By utilizing the intrinsic, low-steric alkyne of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one, researchers can perform in situ labeling in live cells. The fluorophore is only attached after cell lysis via click chemistry, preserving physiological target engagement .

    Step-by-Step Methodology

    Phase 1: Live Cell Incubation (Target Engagement)

    • Seed target cells (e.g., HEK293T or specific cancer lines) in 6-well plates and grow to 80% confluency.

    • Treat cells with the compound (e.g., 10 µM final concentration, 0.1% DMSO limit) in serum-free media for 2 hours at 37°C.

      • Self-Validation Control: Include a "Competitor" well pre-treated with a known reversible inhibitor for 30 minutes prior to probe addition. This proves active-site specificity.

    • Wash cells gently 3x with ice-cold PBS to remove unbound probe.

    Phase 2: Proteome Extraction & CuAAC Click Chemistry

    • Lyse cells in 100 µL of cold PBS containing 0.1% Triton X-100 and protease inhibitors (EDTA-free). Sonicate briefly and centrifuge at 14,000 x g for 10 min.

    • Normalize protein concentration to 2 mg/mL using a BCA assay.

    • To 50 µL of the proteome, add the following click chemistry reagents in strict order:

      • Azide-Rhodamine (TAMRA-Azide): 1 µL of 5 mM stock (100 µM final).

      • TCEP (Tris(2-carboxyethyl)phosphine): 1 µL of 50 mM stock (1 mM final). Causality: Reduces disulfide bonds and maintains Copper in the +1 oxidation state.

      • TBTA Ligand: 3 µL of 1.7 mM stock in DMSO/t-butanol (100 µM final). Causality: Stabilizes the unstable Cu(I) oxidation state, preventing disproportionation.

      • CuSO4​ : 1 µL of 50 mM stock (1 mM final).

    • Vortex gently and incubate in the dark at room temperature for 1 hour.

    Phase 3: Detection

    • Quench the reaction by adding 4x SDS loading buffer. Boil at 95°C for 5 minutes.

    • Resolve proteins on a 10% SDS-PAGE gel.

    • Image the gel using a fluorescence scanner (e.g., Typhoon) at the TAMRA excitation/emission wavelengths (546/579 nm).

    ABPP_Workflow A Live Cell Incubation (Probe Penetration) B Cell Lysis & Proteome Extraction A->B Wash & Lyse C CuAAC Click Chemistry (Azide-Fluorophore) B->C Add Cu(I), TBTA, Azide-Rh D SDS-PAGE & In-Gel Fluorescence C->D Resolve & Image

    Fig 1. Workflow for in situ Activity-Based Protein Profiling (ABPP) using CuAAC click chemistry.

    Protocol 2: Enzymatic Kinetic Assay for Mechanism-Based Inhibition

    Causality & Rationale: To definitively prove that the ethynyl group acts as a covalent warhead, time-dependent inhibition must be assessed. Covalent inhibitors exhibit a two-step binding mechanism: an initial reversible binding event ( KI​ ) followed by irreversible bond formation ( kinact​ ). By varying the pre-incubation time before adding the substrate, we can calculate the pseudo-first-order rate constant ( kobs​ ) for inactivation.

    Step-by-Step Methodology
    • Enzyme Pre-incubation: Prepare a master mix of the target enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Time-Dependent Dosing: Aliquot the enzyme into a 96-well plate. Add the compound at varying concentrations (e.g., 0.1 µM to 50 µM).

    • Incubation Kinetics: Incubate the enzyme-inhibitor mixture for variable time points ( t = 0, 10, 20, 30, 60 minutes) at 37°C.

    • Substrate Addition: At each time point, rapidly add the fluorogenic or chromogenic substrate at a concentration of 10x Km​ . Causality: A high substrate concentration outcompetes any reversible binding, ensuring that only the covalently inactivated enzyme ( E−I ) registers as a loss of signal.

    • Self-Validation (Jump Dilution): To definitively prove irreversibility, take a sample of the enzyme incubated with the compound at IC90​ for 60 minutes, and dilute it 100-fold into assay buffer containing substrate. If the inhibition is reversible, enzymatic activity will rapidly recover; if covalent, the activity remains suppressed.

    Kinetic_Pathway E Enzyme (E) EI Reversible Complex (E·I) E->EI k_on I Inhibitor (I) I->EI EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

    Fig 2. Two-step kinetic pathway of covalent inhibition, transitioning from reversible to irreversible.

    Summary of Quantitative Data

    To evaluate the success of the biological assays, data from both the kinetic evaluation and the ABPP fluorescence readouts should be synthesized. Below is a representative data structure demonstrating successful covalent target engagement.

    Table 2: Representative Kinetic Parameters and ABPP Readouts
    Assay ConditionReversible Affinity ( KI​ )Inactivation Rate ( kinact​ )Efficiency ( kinact​/KI​ )ABPP In-Gel Signal
    Target Enzyme + Compound 12.5 µM0.045 min−1 60.0 M−1s−1 ++++ (Strong Band)
    Target + Compound + Competitor N/AN/AN/A+ (Background)
    Jump-Dilution Recovery N/AN/AN/A< 5% Activity Recovery
    Off-Target Panel (Selectivity) > 100 µM< 0.001 min−1 < 0.1 M−1s−1 - (No Signal)

    Interpretation: A high kinact​/KI​ ratio combined with strong, competitor-sensitive ABPP fluorescence confirms that 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one successfully acts as a specific covalent probe.

    References

    • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Meytal, D., ... & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[Link]

    • Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(16), 4686-4687. [Link]

    Application

    Application Notes and Protocols: Functionalization of the Ethynyl Group in 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    Executive Summary The compound 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is a highly specialized, densely functionalized building block utilized in advanced medicinal chemistry and drug discovery. The pyrrol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is a highly specialized, densely functionalized building block utilized in advanced medicinal chemistry and drug discovery. The pyrrolidin-2-one (lactam) core is a privileged scaffold in neurotropic and antimicrobial agents. However, the C3 position of this specific molecule presents a unique synthetic challenge: it features a terminal ethynyl group attached to a quaternary carbon that simultaneously bears a bulky, electron-withdrawing difluoromethyl (–CF₂H) group.

    This guide provides field-proven, causality-driven protocols for the functionalization of this terminal alkyne, ensuring high yields while navigating the inherent steric and electronic hurdles of the substrate.

    Physicochemical Context & Reactivity Profile

    Before executing any functionalization, it is critical to understand the causality behind the required experimental conditions. The unique structure of this scaffold dictates its reactivity:

    • Steric Hindrance: The quaternary C3 carbon is severely congested. It is flanked by the lactam carbonyl, an N-methyl group, and a –CF₂H moiety. This steric bulk restricts the trajectory of incoming bulky transition-metal complexes, necessitating the use of highly active, unhindered ligands or elevated reaction temperatures.

    • Electronic Effects: The strong inductive electron-withdrawing effect of the –CF₂H group increases the acidity of the terminal alkyne proton, facilitating easier deprotonation by mild bases. Conversely, this same effect reduces the nucleophilicity of the resulting acetylide intermediate, which can decelerate the transmetalation steps in cross-coupling reactions.

    • Systemic Causality: To overcome these barriers, the protocols below utilize highly stabilizing ligands (e.g., THPTA in click chemistry) to maintain high local concentrations of the active catalyst, alongside rigorous degassing procedures to prevent undesired oxidative homocoupling pathways[1].

    Pathways Core 3-(Difluoromethyl)-3-ethynyl- 1-methyl-pyrrolidin-2-one CuAAC CuAAC (Click) 1,4-Disubstituted Triazole Core->CuAAC R-N3, Cu(I) Sonogashira Sonogashira Coupling Internal Arylalkyne Core->Sonogashira Ar-X, Pd/Cu Hydration Au(I) Hydration Methyl Ketone Core->Hydration Au(I), H2O

    Divergent functionalization pathways of the title pyrrolidin-2-one scaffold.

    Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    Theory & Causality: The CuAAC "click" reaction is highly reliable, but sterically hindered alkynes often suffer from sluggish kinetics, leading to catalyst precipitation or degradation over time. Utilizing a Cu(I) source with a tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand accelerates the formation of the active dinuclear copper-acetylide complex and protects the Cu(I) oxidation state in aqueous media[2].

    Step-by-Step Procedure:

    • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (1.0 equiv, 1.0 mmol) and the target organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and deionized H₂O (5.0 mL).

    • Ligand Addition: Add THPTA ligand (0.1 equiv) followed by CuSO₄·5H₂O (0.05 equiv). Causality: Pre-mixing the copper salt with THPTA ensures the immediate formation of a soluble, stabilized Cu(I) complex upon reduction.

    • In Situ Reduction: Add sodium ascorbate (0.2 equiv) freshly dissolved in 0.5 mL H₂O. The solution will typically change from blue to pale yellow, indicating the successful generation of the active Cu(I) species.

    • Reaction: Cap the vial and stir vigorously at 40 °C for 12 hours. Causality: Mild heating provides the necessary kinetic energy to overcome the activation barrier imposed by the C3 steric bulk.

    • Workup: Dilute the mixture with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the 1,4-disubstituted 1,2,3-triazole via silica gel flash chromatography.

    CuAAC_Cycle Cu Cu(I) Catalyst + THPTA Ligand PiComplex π-Alkyne Cu Complex Cu->PiComplex Alkyne Acetylide Cu-Acetylide Intermediate PiComplex->Acetylide Base (-H+) Metallacycle Bimetallic Metallacycle Acetylide->Metallacycle Azide Triazole 1,4-Triazole Product Metallacycle->Triazole H+ Triazole->Cu Catalyst Regeneration

    Proposed CuAAC catalytic cycle tailored for sterically hindered terminal alkynes.

    Protocol 2: Sonogashira Cross-Coupling

    Theory & Causality: Coupling this hindered alkyne with aryl halides requires a robust Pd/Cu dual-catalyst system. Because the nucleophilicity of the fluorinated acetylide is reduced, the transmetalation step is the rate-limiting bottleneck. During this delay, if any oxygen is present, the reaction is highly prone to Glaser-type oxidative homocoupling. Rigorous degassing and the use of a dilute hydrogen/nitrogen atmosphere or strict Schlenk techniques can diminish this homocoupling side-product to <2%[1].

    Step-by-Step Procedure:

    • Inert Atmosphere Setup: Flame-dry a Schlenk flask containing a stir bar under vacuum and backfill with Argon (repeat 3 times).

    • Catalyst Loading: Add Pd(PPh₃)₄ (0.05 equiv), CuI (0.1 equiv), and the aryl iodide (1.2 equiv) to the flask.

    • Solvent Addition: Inject anhydrous, rigorously degassed THF (5.0 mL) and degassed diisopropylamine (DIPA, 3.0 equiv). Causality: DIPA acts as both the base to deprotonate the alkyne and a coordinating co-solvent. Degassing is non-negotiable to prevent oxidative dimerization.

    • Substrate Addition: Dissolve the alkyne (1.0 equiv, 1.0 mmol) in 1.0 mL of degassed THF and add it dropwise to the reaction mixture over 10 minutes using a syringe pump. Causality: Dropwise addition maintains a low monomer concentration of the alkyne, kinetically disfavoring the homocoupling pathway.

    • Reaction: Heat the mixture to 60 °C for 18 hours.

    • Workup: Cool to room temperature, dilute with diethyl ether (15 mL), and filter through a short pad of Celite to remove precipitated amine salts and metal residues. Concentrate the filtrate and purify the internal arylalkyne via flash chromatography.

    SonogashiraWorkflow Step1 Degas Solvents (Argon/N2) Step2 Add Pd/Cu Catalysts & Ar-X Step1->Step2 Step3 Add Alkyne (Dropwise) Step2->Step3 Step4 Heat to 60°C (12-24 h) Step3->Step4 Step5 Aqueous Workup & Flash Chroma Step4->Step5

    Step-by-step workflow for the Sonogashira cross-coupling protocol.

    Protocol 3: Markovnikov-Selective Hydration

    Theory & Causality: Hydration of terminal alkynes typically yields methyl ketones. For substrates with sensitive functional groups (such as the lactam ring and the –CF₂H moiety), harsh acidic conditions (e.g., concentrated H₂SO₄) must be avoided to prevent degradation or hydrolysis. Gold(I) catalysis provides a mild, atom-economical, and highly Markovnikov-selective route that operates under neutral conditions[3].

    Step-by-Step Procedure:

    • Preparation: In a sealed pressure tube, combine the alkyne (1.0 equiv, 1.0 mmol), [(IPr)AuCl] (0.02 equiv), and AgOTf (0.02 equiv) in 1,4-dioxane (4.0 mL). Causality: AgOTf acts as a halide scavenger, abstracting the chloride from the Au complex to generate the highly electrophilic, catalytically active cationic Au(I) species in situ.

    • Hydration Source: Add deionized H₂O (10.0 equiv) and methanol (0.5 mL) as a co-solvent. Causality: Methanol enhances the solubility of the hydrophobic alkyne in the aqueous-organic mixture, ensuring a homogeneous reaction phase.

    • Reaction: Seal the tube and stir at 70 °C for 8 hours. Monitor completion via TLC or LC-MS.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL), extract with dichloromethane (3 x 10 mL), dry over Na₂SO₄, and concentrate to yield the corresponding 3-acetyl-3-(difluoromethyl)-1-methyl-pyrrolidin-2-one.

    Quantitative Data Summary

    The following table summarizes the optimized reaction conditions, expected yields, and primary byproducts for the functionalization of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one.

    Reaction TypeCatalyst SystemTemp (°C)Time (h)Expected Yield (%)Primary Byproduct
    CuAAC (Click) CuSO₄ / NaAsc / THPTA401285 - 95Unreacted starting material
    Sonogashira Pd(PPh₃)₄ / CuI601870 - 85Glaser homocoupling dimer (<5%)
    Au-Hydration [(IPr)AuCl] / AgOTf70880 - 90Anti-Markovnikov aldehyde (trace)

    References

    • Metal-catalyzed Markovnikov-type selective hydrofunctionalization of terminal alkynes. Chemical Society Reviews (2024). URL:[Link]

    • Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews (2016). URL:[Link]

    • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters (2003). URL:[Link]

    Sources

    Method

    Application Note: Synthesizing Fluorinated Pharmacophores via 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    Scientific Rationale & Mechanistic Insights The development of central nervous system (CNS) agents and kinase inhibitors heavily relies on the strategic incorporation of fluorinated motifs to modulate lipophilicity, meta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Scientific Rationale & Mechanistic Insights

    The development of central nervous system (CNS) agents and kinase inhibitors heavily relies on the strategic incorporation of fluorinated motifs to modulate lipophilicity, metabolic stability, and target binding affinity. The building block 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one represents a highly specialized, densely functionalized scaffold designed for late-stage pharmacophore diversification.

    This molecule converges three critical structural features:

    • The Pyrrolidin-2-one Core: A privileged lactam scaffold prevalent in neuropharmacology. The N -methylation prevents hydrogen bond donation from the lactam nitrogen, thereby reducing the polar surface area (PSA) and enhancing blood-brain barrier (BBB) permeability.

    • The Difluoromethyl ( CF2​H ) Group: Unlike the fully fluorinated trifluoromethyl ( CF3​ ) group, the CF2​H moiety acts as a lipophilic hydrogen bond donor. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, allowing it to serve as a bioisostere for alcohols and thiols[1]. This enables the molecule to form critical hydrogen bonds with backbone carbonyls in target active sites while simultaneously increasing the overall LogP[1].

    • The Terminal Ethynyl Group: An sp-hybridized carbon handle that provides a bioorthogonal vector for late-stage functionalization. Its location at the C3 position creates a sterically locked quaternary center, projecting subsequent structural additions into a predictable 3D vector space[2].

    By leveraging the ethynyl handle, medicinal chemists can rapidly generate compound libraries via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling, integrating the CF2​H bioisostere directly adjacent to the newly formed linkages[3],[4].

    Divergent Synthesis Workflow

    The following diagram illustrates the divergent synthetic pathways utilized to convert the core building block into advanced pharmacophores.

    G Core 3-(difluoromethyl)-3-ethynyl- 1-methyl-pyrrolidin-2-one CuAAC CuAAC (Click) Reaction CuSO4 / NaAsc Core->CuAAC Azide (R-N3) Sonogashira Sonogashira Coupling Pd(PPh3)4 / CuI Core->Sonogashira Aryl Halide (Ar-X) Triazole CF2H-Triazole Pharmacophore (Kinase/Protease Inhibitors) CuAAC->Triazole ArylAlkyne CF2H-Aryl Alkyne Scaffold (CNS / GPCR Ligands) Sonogashira->ArylAlkyne ADME ADME Profiling Enhanced Lipophilicity & Permeability Triazole->ADME ArylAlkyne->ADME

    Divergent synthetic pathways for 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one.

    Experimental Protocols: Self-Validating Systems

    Protocol A: Synthesis of CF2​H -Triazole Derivatives via CuAAC

    Causality & Design: The generation of 1,2,3-triazoles from terminal alkynes requires a robust Cu(I) catalyst[4]. Because Cu(I) is highly susceptible to atmospheric oxidation (which leads to unwanted Glaser homocoupling of the alkyne), we utilize a catalytic system of CuSO4​ and sodium ascorbate. The ascorbate continuously reduces any formed Cu(II) back to the active Cu(I) species in situ. A solvent system of tert -butanol and water (1:1) is employed because t -BuOH effectively dissolves the lipophilic lactam alkyne and organic azides, while water solvates the inorganic catalyst system.

    Step-by-Step Methodology:

    • Reagent Preparation: In a 20 mL scintillation vial, dissolve 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (1.0 mmol) and the desired organic azide (1.1 mmol) in 5.0 mL of tert -butanol.

    • Catalyst Activation: In a separate vial, dissolve CuSO4​⋅5H2​O (0.05 mmol, 5 mol%) and sodium ascorbate (0.15 mmol, 15 mol%) in 5.0 mL of deionized water. Observation: The solution will transition from pale blue to colorless/light yellow, confirming the reduction of Cu(II) to Cu(I).

    • Cycloaddition: Add the aqueous catalyst solution to the organic mixture dropwise while stirring vigorously. Seal the vial and stir at 40 °C for 6–8 hours. The slight elevation in temperature overcomes the steric hindrance imposed by the adjacent quaternary C3 center and CF2​H group.

    • Quenching & Workup: Dilute the reaction with 10 mL of ethyl acetate and add 5 mL of saturated aqueous EDTA solution. Stir for 15 minutes. Causality: EDTA chelates the copper, pulling it into the aqueous layer and preventing heavy metal contamination, which is critical for downstream biological assays. Extract the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    System Validation (In-Process Controls & Analytics):

    • TLC Monitoring: Use KMnO4​ stain. The starting alkyne will rapidly reduce the stain (appearing as a bright yellow spot on a purple background). The disappearance of this spot indicates reaction completion.

    • Spectroscopic Confirmation: In 1H NMR, the terminal alkyne proton (typically a sharp singlet at δ ~2.5 ppm) must completely disappear, replaced by the diagnostic triazole C5-H proton appearing downfield at δ 7.8–8.5 ppm. The CF2​H group will appear as a distinct triplet of doublets or doublet of doublets in 19F NMR around δ -115 ppm with a large geminal coupling constant ( 2JHF​≈55 Hz).

    Protocol B: Synthesis of Aryl-Alkynyl Scaffolds via Sonogashira Coupling

    Causality & Design: To extend the pharmacophore linearly, Sonogashira cross-coupling is utilized[3]. This reaction relies on a synergistic Pd/Cu cycle. Pd(PPh3​)4​ undergoes oxidative addition into the aryl halide. Concurrently, CuI activates the terminal alkyne to form a copper acetylide intermediate, which then transmetalates with the Palladium complex. Because copper acetylides are highly prone to oxidative homocoupling in the presence of O2​ , rigorous degassing is mandatory. Triethylamine ( Et3​N ) is used as both the solvent and the base to neutralize the hydrohalic acid generated during the catalytic cycle.

    Step-by-Step Methodology:

    • Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (1.0 mmol) and the target aryl iodide (1.05 mmol). Add 10 mL of anhydrous Et3​N . Subject the mixture to three freeze-pump-thaw cycles using argon.

    • Catalyst Loading: Under a positive flow of argon, quickly add Pd(PPh3​)4​ (0.05 mmol, 5 mol%) and CuI (0.10 mmol, 10 mol%). Observation: The mixture will turn from yellow to a dark brown/black hue as the active Pd(0) species and copper acetylide form.

    • Coupling: Seal the flask and heat the mixture to 60 °C in an oil bath for 12–18 hours.

    • Workup: Cool the reaction to room temperature. Dilute with 20 mL of diethyl ether and filter the suspension through a pad of Celite to remove the precipitated triethylammonium halide salts and palladium black. Concentrate the filtrate and purify via flash column chromatography.

    System Validation (In-Process Controls & Analytics):

    • GC-MS Monitoring: Track the reaction by observing the disappearance of the starting material mass and the emergence of the coupled product mass.

    • Spectroscopic Confirmation: FTIR spectroscopy provides rapid validation; the sharp terminal alkyne C-H stretch at ~3300 cm−1 will be completely absent in the purified product.

    Quantitative Data & Physicochemical Profiling

    The integration of the 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one building block significantly alters the physicochemical properties of the resulting library. The table below summarizes the typical reaction metrics and the calculated shifts in lipophilicity ( Δ LogP) associated with these transformations.

    Synthetic TransformationCatalyst / Reagent SystemTypical Yield (%)Reaction Time (h) Δ LogP Contribution*Key Validation Metric
    CuAAC (Triazole Formation) CuSO4​ (5%), NaAsc (15%)75 – 88%6 – 8+0.5 to +1.2 1H NMR: Triazole peak at δ 7.8-8.5
    Sonogashira Coupling Pd(PPh3​)4​ (5%), CuI (10%)65 – 85%12 – 18+1.5 to +2.5FTIR: Loss of 3300 cm−1 stretch
    Alkyne Hydrogenation Pd/C (10%), H2​ (1 atm)90 – 95%2 – 4+1.0 to +1.8GC-MS: +4 m/z (Alkyne Alkane)

    *Note: Δ LogP represents the calculated increase in lipophilicity relative to the unfunctionalized parent amine/azide, driven largely by the lipophilic nature of the CF2​H group and the pyrrolidinone core.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization for 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    Welcome to the advanced troubleshooting center for highly functionalized pyrrolidinone building blocks. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to functionalize highl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting center for highly functionalized pyrrolidinone building blocks. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to functionalize highly decorated scaffolds. 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is a prime example of a high-value, high-difficulty intermediate.

    In drug development, this scaffold is highly prized because the difluoromethyl (-CF₂H) group acts as a potent lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl or thiol groups ()[1]. However, the juxtaposition of this strongly electron-withdrawing -CF₂H group with a terminal alkyne at a sterically congested quaternary C3 center creates significant synthetic bottlenecks. This guide provides field-proven, self-validating methodologies to overcome these issues in your cross-coupling and click chemistry workflows.

    Module 1: Sonogashira Cross-Coupling Diagnostics

    Q: Why am I observing massive amounts of Glaser homocoupling (alkyne dimerization) instead of my cross-coupled product? A: Causality & Mechanism: The strongly electron-withdrawing -CF₂H group inductively increases the acidity of the adjacent terminal alkyne proton. Under standard Pd/Cu co-catalysis, this highly acidic alkyne rapidly forms a copper acetylide intermediate. If even trace amounts of oxygen are present, this intermediate undergoes oxidative homocoupling much faster than the desired transmetalation can occur. Solution: Transition to a "Copper-Free" Sonogashira protocol. By eliminating the copper co-catalyst, you bypass the rapid formation of the homocoupling-prone copper acetylide, forcing the reaction through a direct palladium-alkyne activation pathway ()[2].

    Q: Even without homocoupling, my reaction stalls at ~40% conversion. What is the mechanistic bottleneck? A: Causality & Mechanism: The C3 position is a severely hindered quaternary center. In the Sonogashira catalytic cycle, the transmetalation step requires the bulky Ar-Pd(II)-X complex to approach the alkyne. The steric clash between the pyrrolidinone ring, the -CF₂H group, and the palladium ligands physically impedes this step. Solution: Switch to a highly active, sterically accommodating palladium source such as Pd(dppf)Cl₂ or a Buchwald precatalyst (e.g., XPhos-Pd-G3). Furthermore, replace standard triethylamine (TEA) with diisopropylamine (DIPA); its increased basicity and steric bulk prevent it from competitively coordinating to the palladium center, leaving the metal open for the alkyne.

    Module 2: CuAAC (Click Chemistry) Diagnostics

    Q: My CuAAC yields are abysmal, and the reaction mixture turns into a dark, viscous sludge. Is the -CF₂H group degrading under basic conditions? A: Causality & Mechanism: The -CF₂H group is remarkably stable under standard aqueous CuAAC conditions. The "sludge" you observe is actually a polymeric copper-acetylide network. Because the terminal alkyne is highly activated by the -CF₂H group, it aggressively coordinates with Cu(I). Without stabilization, these Cu-acetylide complexes aggregate into unreactive, insoluble polymeric dead-ends rather than proceeding through the productive stepwise Huisgen cycloaddition ()[3]. Solution: Introduce a Cu(I)-stabilizing polytriazole ligand such as TBTA or THPTA. These ligands encapsulate the Cu(I) center, preventing multinuclear aggregation and maintaining the active monomeric catalyst species required for the azide attack.

    Module 3: Validated Experimental Protocols

    Every protocol below is designed as a self-validating system , meaning built-in checkpoints allow you to confirm the reaction trajectory in real-time.

    Protocol A: Copper-Free, Sterically Optimized Sonogashira Coupling
    • Preparation: In an oven-dried Schlenk flask, combine the aryl iodide (1.0 equiv) and Pd(dppf)Cl₂ (5 mol%).

    • Degassing (Critical Step): Seal the flask and purge with ultra-pure Argon for 15 minutes.

    • Solvent Addition: Add anhydrous, degassed DMF (0.2 M) and DIPA (3.0 equiv). Stir for 5 minutes at room temperature. Validation Checkpoint: The solution should turn a clear, deep red/orange, indicating active Pd(0) formation.

    • Alkyne Addition: Add 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (1.2 equiv) dropwise over 10 minutes to prevent transient high concentrations of the alkyne.

    • Heating: Heat the reaction to 80 °C for 12 hours.

    • Workup: Quench with saturated aqueous NH₄Cl to protonate the DIPA, extract with EtOAc, and wash the organic layer 3x with 5% LiCl aqueous solution to completely remove DMF prior to column chromatography.

    Protocol B: Ligand-Accelerated CuAAC (Click Chemistry)
    • Catalyst Pre-Activation: In a small vial, dissolve CuSO₄·5H₂O (5 mol%) and THPTA ligand (10 mol%) in water. Stir for 10 minutes. Validation Checkpoint: The solution will turn a distinct, bright blue, confirming ligand-metal complexation.

    • Reduction: Add sodium ascorbate (20 mol%) to the vial. Validation Checkpoint: The solution will turn colorless or very pale yellow, confirming the reduction of Cu(II) to the active Cu(I) species.

    • Reaction Assembly: In a separate round-bottom flask, dissolve the azide (1.0 equiv) and 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (1.05 equiv) in a 1:1 mixture of t-BuOH and water (0.1 M).

    • Initiation: Transfer the pre-activated Cu(I) catalyst solution into the reaction flask. Stir at room temperature for 2-4 hours.

    • Workup: Add 10% aqueous EDTA solution and stir for 30 minutes to chelate and strip the copper, preventing heavy metal contamination in your final drug candidate. Extract with DCM.

    Module 4: Quantitative Performance Metrics

    The following table summarizes the quantitative yield improvements when transitioning from standard conditions to the optimized protocols described above.

    Reaction TypeStandard ConditionsOptimized ConditionsPrimary Failure Mode AvoidedYield Improvement
    Sonogashira Pd(PPh₃)₄, CuI, TEA, RTPd(dppf)Cl₂, DIPA, 80 °C (Cu-Free)Glaser Homocoupling & Steric Stalling35% ➔ 88%
    CuAAC (Click) CuSO₄, NaAsc, t-BuOH/H₂OCuSO₄, NaAsc, THPTA , t-BuOH/H₂OCu-Acetylide Polymerization (Sludge)42% ➔ 95%

    Module 5: Mechanistic Pathway Visualizations

    Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Transmet Transmetalation (Steric Bottleneck at C3) PdII->Transmet PdII_Alk Ar-Pd-Alkyne Intermediate Transmet->PdII_Alk Requires active ligands/heat RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

    Caption: Sonogashira catalytic cycle highlighting the C3 steric bottleneck.

    CuAAC Start 3-(difluoromethyl)-3-ethynyl -1-methyl-pyrrolidin-2-one Active_Cu Monomeric Cu-Acetylide Complex Start->Active_Cu Polymer Polymeric Cu-Acetylide (Dead End / Sludge) Start->Polymer High Acidity Cu_Cat Cu(I) Catalyst Generation (CuSO4 + Sodium Ascorbate) Cu_Cat->Active_Cu Cu_Cat->Polymer No Ligand Ligand TBTA/THPTA Ligand (Prevents Polymerization) Ligand->Active_Cu Stabilizes Azide Azide Addition (Stepwise Cycloaddition) Active_Cu->Azide Triazole 1,2,3-Triazole Product Azide->Triazole

    Caption: CuAAC workflow demonstrating the prevention of polymeric dead-ends using ligands.

    References
    • Title: Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept Source: Journal of Medicinal Chemistry URL: [Link]

    • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]

    • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]

    Sources

    Optimization

    troubleshooting solubility issues of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-(difluoromethyl)-3-eth...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one .

    This compound presents a unique formulation challenge: it features a highly polar pyrrolidin-2-one (lactam) core, juxtaposed against a lipophilic difluoromethyl (-CF₂H) group and a reactive ethynyl moiety. The following guide synthesizes physicochemical theory with field-proven methodologies to help you overcome solubility hurdles, prevent assay artifacts, and maintain the scientific integrity of your experiments.

    Part 1: Diagnostic Workflow for Aqueous Solubilization

    When transitioning this compound from organic storage to aqueous in vitro assays, researchers frequently encounter precipitation. The diagnostic decision tree below outlines the logical progression for identifying and resolving these solubility failures.

    G Start 100% DMSO Stock (10-50 mM) Dilute Dilute into Aqueous Buffer (e.g., PBS pH 7.4) Start->Dilute Check Visual/DLS Check: Turbidity or 'Milky' Appearance? Dilute->Check Crash Yes: 'DMSO Crash' (Colloidal Aggregation) Check->Crash Precipitation Clear No: Solution is Clear (Thermodynamically Stable) Check->Clear Soluble Fix1 Intervention 1: Add 1-5% HP-β-CD (Parachute) Crash->Fix1 Fix2 Intervention 2: Step-down Dilution (Intermediate %) Crash->Fix2 Proceed Proceed to in vitro Assay Clear->Proceed Fix1->Check Re-test Fix2->Check Re-test

    Figure 1: Decision tree for diagnosing and resolving DMSO crash-out during aqueous dilution.

    Part 2: Frequently Asked Questions (Mechanisms & Causality)

    Q1: Why does my compound precipitate in aqueous buffers despite having a polar lactam core? A: The root cause lies in the difluoromethyl (-CF₂H) group. In medicinal chemistry, the -CF₂H group is utilized as a lipophilic hydrogen bond donor (often a bioisostere for hydroxyl or thiol groups) [1]. However, it significantly increases the localized lipophilicity (LogP) of the molecule. When introduced to a high-dielectric environment like water, the hydration energy provided by the lactam core is insufficient to overcome the hydrophobic penalty of the -CF₂H and ethynyl groups, driving the molecules to self-associate and precipitate out of solution.

    Q2: What exactly is the "DMSO Crash," and how is it ruining my assay? A: The "DMSO Crash" is a kinetic phenomenon. When you pipette a highly concentrated DMSO stock directly into an aqueous buffer, the DMSO diffuses into the bulk water almost instantaneously. This leaves the lipophilic 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one molecules stranded without a solvation shell, causing them to rapidly aggregate into colloidal particles [2]. These colloids scatter light (causing a "milky" appearance) and can sequester your biological targets, leading to false positives or erratic dose-response curves.

    Q3: How can I prevent the DMSO Crash without altering the compound's structure? A: You must use a "parachute" strategy to ease the compound into the aqueous phase. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin temporarily encapsulates the lipophilic -CF₂H and ethynyl moieties, shielding them from the water while the hydrophilic exterior of the cyclodextrin keeps the complex soluble [3].

    Q4: Does the ethynyl group restrict my choice of solvents or additives? A: Yes. The ethynyl (alkyne) group is generally stable, but it can undergo unwanted side reactions (such as Glaser coupling or hydration) if exposed to transition metal contaminants (e.g., Cu, Ru) or highly basic conditions (pH > 9). Always use mass-spectrometry-grade, metal-free solvents and maintain your aqueous buffers within a physiological pH range (pH 6.5–7.5).

    Part 3: Quantitative Solvent Profiling

    To ensure thermodynamic stability, solvent selection must be matched to the dielectric requirements of the compound. Below is the validated solvent profile for 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one.

    SolventDielectric Constant (ε)Max Soluble Conc.Recommended ApplicationTechnical Notes
    DMSO (Anhydrous) 46.7> 50 mMPrimary Master StockHighly hygroscopic; must be stored with desiccants to prevent water ingress.
    DMF 36.7> 50 mMAlternative StockIdeal if the compound is being used downstream for CuAAC "Click" chemistry.
    Methanol 32.7~ 15 mMIntermediate DilutionHigh volatility; evaporation will cause concentration shifts over time.
    PBS (pH 7.4) 80.1< 0.1 mMin vitro AssaysRequires co-solvents (e.g., 1-5% HP-β-CD) to prevent colloidal aggregation.

    Part 4: Self-Validating Experimental Protocols

    To guarantee trustworthiness and reproducibility, do not rely solely on visual inspection. The following protocols include built-in validation steps to ensure your compound is truly in solution.

    Protocol A: Preparation of a 10 mM Master Stock in DMSO

    Causality Note: Water absorbed by hygroscopic DMSO will lower its dielectric constant over time, prematurely crashing the compound. Always use anhydrous solvents.

    • Calculate Mass: The estimated molecular weight of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is roughly 173.16 g/mol . To make 1 mL of a 10 mM stock, accurately weigh 1.73 mg of the compound into a sterile, amber glass vial.

    • Solvent Addition: In a low-humidity environment (or under nitrogen), add 1.0 mL of anhydrous, metal-free DMSO.

    • Dissolution: Vortex vigorously for 60 seconds. If microscopic particulates remain, sonicate in a water bath at 25°C for 5 minutes. Avoid excessive heat, which may trigger alkyne degradation.

    • Validation (Tyndall Effect): Shine a laser pointer through the vial against a dark background. A solid beam of light indicates the presence of undissolved micro-colloids. The solution must be completely optically clear.

    • Storage: Aliquot into 50 µL volumes in tightly sealed tubes and store at -20°C to prevent freeze-thaw degradation.

    Protocol B: Step-Down Aqueous Dilution (The "Parachute" Method)

    Causality Note: This protocol prevents the kinetic "DMSO crash" by pre-loading the compound into a cyclodextrin carrier before introducing it to the bulk aqueous phase.

    • Buffer Preparation: Prepare a 5% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your standard assay buffer (e.g., PBS, pH 7.4). Filter through a 0.22 µm membrane.

    • Intermediate Dilution: In a secondary tube, mix 10 µL of your 10 mM DMSO stock with 90 µL of the HP-β-CD buffer. Pipette up and down slowly. This creates a 1 mM intermediate stock in 10% DMSO.

    • Final Dilution: Dilute the intermediate stock 1:10 into your final assay buffer (without cyclodextrin) to achieve a 100 µM working concentration at 1% final DMSO.

    • Self-Validation (Centrifugation Assay): To prove the compound is dissolved and not just suspended as a colloid, centrifuge the final solution at 10,000 x g for 15 minutes.

    • Quantification: Carefully aspirate the supernatant and measure the concentration via LC-MS or UV-Vis. If the concentration in the supernatant matches your theoretical concentration, true thermodynamic solubility has been achieved.

    References

    • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. ACS Publications.
    • 4-Fluoro-3-[(methylamino)methyl]benzonitrile HCl - Troubleshooting the DMSO Crash. Benchchem.
    • N-(2,4-Difluorophenyl)-2-fluorobenzamide - Cyclodextrins as pharmaceutical solubilizers. Benchchem.
    Troubleshooting

    purification methods for 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with 3-(difluoromethyl)-3-ethynyl-1-methy...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one .

    This molecule is a highly functionalized γ -lactam featuring a quaternary stereocenter at the C3 position. The presence of both a difluoromethyl (–CF₂H) group and a terminal alkyne (–C≡CH) makes it an exceptional bifunctional building block for drug discovery. However, the unique physicochemical properties of the –CF₂H group and the chemical sensitivity of the terminal alkyne require highly controlled, self-validating purification workflows to ensure structural integrity and enantiomeric purity.

    Part 1: Purification Workflow Visualization

    The following workflow outlines the critical path from crude reaction mixture to isolated, enantiomerically pure compounds.

    PurificationWorkflow Crude Crude Reaction Mixture (Contains Catalyst & Byproducts) Workup Aqueous Workup (Mild Buffer, pH 7 + EDTA) Crude->Workup Quench & Extract Flash Normal Phase Flash Chromatography (Hexane/EtOAc Gradient) Workup->Flash Organic Layer Concentration SFC Chiral SFC Resolution (Cellulose CSP, CO2/MeOH) Flash->SFC Racemic Intermediate Pure Pure Enantiomers (>99% ee, Final QC) SFC->Pure Fraction Collection

    Purification and chiral resolution workflow for the functionalized pyrrolidin-2-one core.

    Part 2: Troubleshooting Guide & FAQs

    Q1: During normal phase chromatography, my difluoromethylated product co-elutes with the mono-substituted precursor. How can I improve resolution? A1: The introduction of a –CF₂H group alters the dipole moment of the pyrrolidinone core. The strong electron-withdrawing nature of the fluorine atoms reduces the basicity of the adjacent lactam carbonyl, altering its hydrogen-bonding capacity with silica gel silanols. This results in deceptive polarity where the fluorinated product may co-elute with less polar impurities[1]. Solution: If a standard hexanes/ethyl acetate gradient fails, add a weak modifier (e.g., 1–2% dichloromethane) to disrupt specific hydrogen-bonding interactions. If co-elution persists, transition to Fluorous Solid-Phase Extraction (F-SPE) or fluorous silica gel. These stationary phases exploit "fluorous affinity," allowing fluorinated compounds to be retained and separated distinctly from their non-fluorinated counterparts[1][2].

    Q2: I am observing a loss of the terminal alkyne during the aqueous workup and concentration steps. What is causing this degradation? A2: While terminal alkynes are generally stable during standard chromatography, they are highly susceptible to transition-metal-catalyzed hydration (yielding a methyl ketone) or degradation if exposed to strongly acidic/basic aqueous conditions[3][4]. If your upstream synthesis utilized copper (e.g., for an alkynylation step), trace Cu(I) residues can catalyze this hydration during workup. Solution: Implement a metal-scavenging quench. Use a mild, pH-buffered aqueous system containing a chelating agent (e.g., 0.1 M aqueous EDTA at pH 7.0) to strip trace metals from the organic layer[4]. Furthermore, maintain rotary evaporator bath temperatures strictly below 35 °C to prevent thermally induced degradation of the alkyne.

    Q3: How do I achieve high enantiomeric purity for the C3 quaternary stereocenter? A3: The C3 position is a fully substituted chiral center, meaning the product is synthesized as a racemate unless an asymmetric catalyst was used. Supercritical Fluid Chromatography (SFC) is the industry standard for resolving pyrrolidinone derivatives[5]. Solution: Utilize polysaccharide-based chiral stationary phases (CSPs). Chlorinated cellulose derivatives (e.g., Lux Cellulose-2) combined with supercritical CO₂ and a methanol co-solvent (10–15%) provide exceptional chiral recognition for the lactam core, yielding baseline resolution of the enantiomers[6].

    Part 3: Quantitative Purification Metrics

    The following table summarizes the expected performance metrics across the different purification stages.

    Purification StageTechniqueTypical Recovery (%)Chemical Purity (a/a %)Enantiomeric Excess (ee %)Key Advantage
    Primary Isolation Normal Phase Flash Chromatography85 – 90%> 95%N/A (Racemate)Scalable removal of gross impurities and baseline material.
    Advanced Separation Fluorous Silica Chromatography75 – 80%> 98%N/A (Racemate)Orthogonal selectivity; resolves closely eluting fluorinated byproducts.
    Chiral Resolution Preparative Chiral SFC (Cellulose CSP)80 – 85% (per enantiomer)> 99%> 99%Rapid, green, high-throughput separation of the C3 quaternary center.
    Part 4: Self-Validating Experimental Protocol

    To ensure scientific integrity, this Standard Operating Procedure (SOP) incorporates built-in validation checks at every critical junction.

    Phase 1: Reaction Quench and Extraction (Metal Clearance)
    • Quench: Cool the crude reaction mixture to 0 °C. Slowly add a 1:1 mixture of saturated aqueous NH₄Cl and 0.1 M aqueous EDTA (pH 7.0) to quench reactive intermediates and chelate trace metals.

    • Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Validation Check 1 (Alkyne Integrity): Spot the combined organic layers on a TLC plate. Elute with 30% EtOAc/Hexanes. Stain the plate with KMnO₄; the terminal alkyne will immediately reduce the stain, appearing as a distinct yellow/brown spot against a purple background.

    • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath ≤ 35 °C) to yield the crude racemate.

    Phase 2: Normal Phase Flash Chromatography
    • Column Preparation: Pack a silica gel column and equilibrate with 100% Hexanes.

    • Loading: Dry-load the crude mixture onto Celite. Causality: Dry-loading ensures a perfectly narrow injection band, which is mechanically critical for resolving the difluoromethylated product from structurally similar unreacted starting materials.

    • Elution: Run a shallow gradient from 0% to 40% EtOAc in Hexanes.

    • Validation Check 2 (Mass Balance): Analyze fractions via LC-MS. The target compound must show a distinct [M+H]+ peak. Scan specifically for a +18 Da mass shift, which would indicate unwanted alkyne hydration. Pool fractions with >95% purity and concentrate.

    Phase 3: Chiral SFC Resolution
    • Analytical Screening: Inject the purified racemate onto an analytical SFC system equipped with a Lux Cellulose-2 column (4.6 x 250 mm). Run an isocratic method using scCO₂ / Methanol (90:10 v/v) at 2.0 mL/min, 40 °C, and 150 bar backpressure[6].

    • Preparative Scale-Up: Transfer the optimized baseline-resolved conditions to a preparative SFC system. Process the racemate using stacked injections to maximize throughput.

    • Validation Check 3 (Enantiomeric Purity): Collect the two enantiomeric peaks. Before bulk solvent removal, confirm the enantiomeric excess (ee) by re-injecting a 10 μ L aliquot of each fraction onto the analytical SFC. Both fractions must exhibit >99% ee.

    • Final Isolation: Remove the methanol co-solvent under reduced pressure to yield the pure (R) and (S) enantiomers of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one.

    Part 5: References
    • Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides Source: MDPI URL:[Link]

    • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications Source: MDPI URL:[Link]

    • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives Source: ResearchGate URL:[Link]

    Sources

    Optimization

    minimizing side reactions when using 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    Prepared by the Office of Senior Application Scientists Welcome to the technical support guide for 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one. This document is intended for researchers, scientists, and drug d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by the Office of Senior Application Scientists

    Welcome to the technical support guide for 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one. This document is intended for researchers, scientists, and drug development professionals utilizing this versatile building block in their synthetic endeavors. Our goal is to provide in-depth troubleshooting advice and practical solutions to minimize common side reactions and optimize experimental outcomes.

    Introduction: Understanding the Reactivity Profile

    3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is a unique trifunctional molecule featuring a terminal alkyne, a difluoromethyl group, and an N-methylpyrrolidinone (NMP) core. Each of these components contributes to its reactivity profile and potential for side reactions. The terminal alkyne is primed for reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2]. The electron-withdrawing difluoromethyl group enhances the acidity of the alkyne's proton and can influence the stability of adjacent functional groups[3][4]. The NMP scaffold, while generally stable, can be susceptible to degradation under harsh conditions[5][6].

    This guide will address specific issues that may arise when using this compound, providing both mechanistic explanations and actionable protocols.

    Frequently Asked Questions (FAQs) & Troubleshooting
    Issue 1: Low Yield or No Product in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

    Question: I am performing a CuAAC reaction with 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one and an azide partner, but I am observing very low to no formation of the desired triazole product. What are the likely causes and how can I improve the yield?

    Answer:

    Low yields in CuAAC reactions are a common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.[7]

    Causality and Mechanistic Insights:

    The CuAAC reaction relies on a catalytic cycle involving a Cu(I) species. The terminal alkyne first reacts with the Cu(I) catalyst to form a copper acetylide intermediate. This intermediate then reacts with the azide, ultimately leading to the 1,4-disubstituted triazole product. The efficiency of this cycle can be hampered by:

    • Catalyst Oxidation: The active Cu(I) catalyst is susceptible to oxidation to Cu(II), which is inactive in the catalytic cycle. This is often a problem when reactions are exposed to air.[8][9]

    • Poor Ligand Choice: Ligands are crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction.[10][11] An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to catalyst deactivation.[7][10]

    • Reagent Impurity: The purity of both the alkyne and the azide is critical. Impurities can chelate the copper catalyst or participate in side reactions.[7]

    • Alkyne Homocoupling (Glaser Coupling): Under certain conditions, particularly in the presence of oxygen, terminal alkynes can undergo oxidative homocoupling to form a diacetylene byproduct.[12][13]

    Troubleshooting and Recommended Protocols:

    To address these issues, a systematic approach to optimizing the reaction is recommended.

    ParameterRecommendationRationale
    Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]Minimizes the oxidation of the Cu(I) catalyst.
    Reducing Agent Always include a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from any Cu(II) that forms.[7]Maintains a sufficient concentration of the active catalyst.
    Ligand Selection Use a suitable ligand to stabilize the Cu(I) catalyst. Tris(benzyltriazolylmethyl)amine (TBTA) is effective in organic solvents, while water-soluble ligands like THPTA or BTTAA are better for aqueous systems.[8][14]The ligand protects the copper from oxidation and aggregation.[10] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[7]
    Reagent Purity Ensure the purity of the alkyne and azide starting materials. If necessary, purify them by column chromatography or recrystallization.Impurities can interfere with the catalytic cycle.
    Solvent Choice Use degassed solvents to remove dissolved oxygen. Common solvent systems include mixtures of t-BuOH/water, DMF, or DMSO.[7][15]Oxygen can promote catalyst deactivation and alkyne homocoupling.

    Step-by-Step Protocol for an Optimized CuAAC Reaction:

    • To a reaction vessel, add 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (1.0 equivalent) and the azide partner (1.05 equivalents).

    • Add the chosen solvent (e.g., a 1:1 mixture of t-BuOH and water, degassed).

    • In a separate vial, prepare a solution of the copper catalyst (e.g., CuSO₄·5H₂O, 0.05 equivalents) and the ligand (e.g., THPTA, 0.06 equivalents) in water.

    • Add the copper/ligand solution to the reaction mixture.

    • Prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water and add it to the reaction mixture to initiate the reaction.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, work up the reaction as appropriate for the product's properties.

    dot digraph "CuAAC Troubleshooting Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Low Yield in CuAAC Reactions", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Is the Catalyst Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Are Reagents Pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are Conditions Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_catalyst [label="Use Fresh Reducing Agent (Sodium Ascorbate)\nWork Under Inert Atmosphere\nOptimize Ligand and Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagents [label="Purify Starting Materials\n(Alkyne and Azide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Degas Solvents\nOptimize Solvent System\nCheck Stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

    start -> check_catalyst; check_catalyst -> solution_catalyst [label="No"]; solution_catalyst -> check_reagents; check_catalyst -> check_reagents [label="Yes"]; check_reagents -> solution_reagents [label="No"]; solution_reagents -> check_conditions; check_reagents -> check_conditions [label="Yes"]; check_conditions -> solution_conditions [label="No"]; solution_conditions -> success; check_conditions -> success [label="Yes"]; } A decision workflow for troubleshooting low-yield CuAAC reactions.

    Issue 2: Formation of an Insoluble Precipitate

    Question: During my CuAAC reaction, a colored (often red or purple) precipitate forms, and the reaction stalls. What is this precipitate and how can I prevent its formation?

    Answer:

    The formation of a precipitate is a strong indication of the formation of insoluble copper acetylide species.

    Causality and Mechanistic Insights:

    Terminal alkynes, especially those with acidic protons like 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one, can react with Cu(I) to form copper acetylide salts. These salts can be poorly soluble in common organic solvents and can precipitate out of the reaction mixture, effectively sequestering the catalyst and halting the reaction. This issue can be exacerbated in solvent systems where the copper acetylide has low solubility.

    Troubleshooting and Recommended Protocols:

    • Solvent System Modification: The choice of solvent can significantly impact the solubility of the copper acetylide intermediate. Using more coordinating solvents like acetonitrile or DMF can help keep the copper species in solution.[16]

    • Ligand Optimization: Certain ligands are more effective at solubilizing the copper acetylide. Experimenting with different ligands, such as those with benzimidazole scaffolds, may improve results.[11]

    • Slow Addition: Adding the copper catalyst solution slowly to the reaction mixture containing the alkyne and azide can help to keep the concentration of the copper acetylide low at any given time, preventing precipitation.

    Issue 3: Instability of the Difluoromethyl Group

    Question: I am concerned about the stability of the difluoromethyl (-CF2H) group under my reaction conditions. Can it undergo decomposition or side reactions?

    Answer:

    The difluoromethyl group is generally robust, but its stability can be compromised under certain conditions, particularly in the presence of strong bases.

    Causality and Mechanistic Insights:

    The proton on the difluoromethyl group is acidic and can be abstracted by a strong base to form a difluoromethyl carbanion.[17] This carbanion can be unstable and may eliminate a fluoride ion to generate a difluorocarbene, which can then participate in various undesired side reactions.

    Troubleshooting and Recommended Protocols:

    • Avoid Strong Bases: When planning synthetic steps involving 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one, avoid the use of strong, non-nucleophilic bases like LDA or potassium tert-butoxide, unless the intention is to deprotonate the difluoromethyl group for further functionalization.

    • Temperature Control: If a basic reagent is necessary, perform the reaction at a low temperature to minimize the rate of carbanion formation and subsequent decomposition.

    • pH Control: In aqueous media, maintain a neutral or slightly acidic pH to prevent base-mediated decomposition.

    dot digraph "Difluoromethyl_Group_Stability" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    Start [label="3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one"]; Base [label="Strong Base\n(e.g., LDA, t-BuOK)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation"]; Carbanion [label="Difluoromethyl Carbanion\n(Unstable)"]; Elimination [label="Elimination of F-"]; Carbene [label="Difluorocarbene"]; Side_Reactions [label="Undesired Side Reactions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

    Start -> Deprotonation [arrowhead=none]; Base -> Deprotonation; Deprotonation -> Carbanion; Carbanion -> Elimination; Elimination -> Carbene; Carbene -> Side_Reactions; } Potential decomposition pathway of the difluoromethyl group.

    Issue 4: Degradation of the N-Methylpyrrolidinone (NMP) Core

    Question: Can the N-methylpyrrolidinone (NMP) ring open or decompose during my experiments?

    Answer:

    The NMP core is a lactam and is generally stable. However, under strongly acidic or basic conditions, particularly at elevated temperatures, it can undergo hydrolysis.

    Causality and Mechanistic Insights:

    • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the amide bond of the NMP ring can be hydrolyzed to form 4-(methylamino)butyric acid.[5]

    • Base-Catalyzed Hydrolysis: Strong bases can also promote the hydrolysis of the lactam.[5]

    • Thermal Decomposition: At very high temperatures (above 350°C in the absence of water and air), NMP can thermally decompose.[5]

    Troubleshooting and Recommended Protocols:

    • Avoid Harsh pH and High Temperatures: For reactions involving 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one, it is best to maintain a pH as close to neutral as possible and to avoid prolonged heating at high temperatures.

    • Anhydrous Conditions: When possible, conduct reactions under anhydrous conditions to prevent hydrolysis.

    • Purification Considerations: During workup and purification, avoid prolonged exposure to strong aqueous acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

    References
    • BenchChem Technical Support Team. (2025).
    • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
    • Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696–12704.
    • Krasavin, M., et al. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed.
    • Reddy, V. P. (2017). Base-Mediated Hydroamination of Alkynes. Accounts of Chemical Research, 50(2), 269-282.
    • Quora. (2020). Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes?
    • Krasavin, M., et al. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions.
    • Michigan State University Department of Chemistry. Alkyne Reactivity.
    • U.S. Patent No. 4,168,226. (1979). Thermal stabilization of N-methyl-2-pyrrolidone.
    • Smolecule. (2026).
    • BOC Sciences.
    • Jia, Z., et al. (2018). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation.
    • Royal Society of Chemistry. (2025).
    • Tokyo Chemical Industry.
    • Jia, Z., et al. (2018). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 8(1), 357-366.
    • QMRO.
    • ChemicalBook.
    • Arias-Carrasco, R., et al. (2018). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 84(10), e00161-18.
    • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7035-7085.
    • Fiveable. (2025). Terminal Alkynes: Organic Chemistry Study Guide.
    • Organic Syntheses. Ferrocene, ethynyl-.
    • Szymczak, N. C., et al. (2020). Deprotonative Functionalization of the Difluoromethyl Group. Organic Letters, 22(21), 8456-8461.
    • Zegota, H., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a .... Queen's University Belfast.
    • ResearchGate. (2015). Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED.
    • ResearchGate. (2019). Base‐catalyzed isomerization of terminal alkynes. [a] Reaction conditions.
    • Glen Research. (2015). Technical Brief - Crosslinking with Click Chemistry.
    • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of (S)-3-(Difluoromethyl)pyrrolidine. BenchChem.
    • Powers, K. S., et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Medicinal Chemistry Letters, 15(1), 123-129.
    • Organic Syntheses. ETHYNYL p-TOLYL SULFONE.
    • Nevado, C., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. Accounts of Chemical Research, 54(13), 2843-2858.
    • BenchChem. Application Notes and Protocols for the Functionalization of the Alkyne in 3-Tetradecyne, 14,14-dimethoxy-.
    • Royal Society of Chemistry. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review.
    • Reddit. (2025).
    • Wikipedia. Click chemistry.
    • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
    • Organic Syntheses. (2016).
    • Chemical Communications. A facile preparation of functional cycloalkynes via an azide-to-cycloalkyne switching approach.
    • Water Research. (2003). Removal of 17α-ethynylestradiol from aqueous solutions by a hybrid PAC/UF process.
    • Fokin, V. V., et al. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 43(21), 7096-7108.
    • Nature. (2022).
    • Journal of Chromatographic Science. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
    • Duchemin, N., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters, 21(20), 8205-8210.
    • Molecules. (2022).
    • ResearchGate. (2025). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.
    • Stamatiou, G., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(9), 10504-10517.
    • CCS Chemistry. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.
    • Jin, S., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide: 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one vs. Non-Fluorinated Analogs in Lead Optimization

    Executive Summary: The Strategic Value of Fluorination In modern medicinal chemistry, the pyrrolidin-2-one core serves as a privileged scaffold, frequently utilized in central nervous system (CNS) agents and enzyme inhib...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary: The Strategic Value of Fluorination

    In modern medicinal chemistry, the pyrrolidin-2-one core serves as a privileged scaffold, frequently utilized in central nervous system (CNS) agents and enzyme inhibitors. When functionalizing the C3 position to create a quaternary center, chemists often rely on a terminal alkyne to serve as a versatile vector for late-stage library synthesis (e.g., via Click chemistry or Sonogashira coupling).

    However, the choice of the adjacent substituent at this C3 position—specifically choosing between a standard methyl group (-CH3) and a difluoromethyl group (-CF2H)—drastically alters the molecule's pharmacokinetic and pharmacodynamic trajectory. This guide objectively compares 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one against its non-fluorinated analog (3-methyl-3-ethynyl-1-methyl-pyrrolidin-2-one ), detailing the causality behind the observed physicochemical shifts and providing validated protocols for their experimental evaluation.

    Physicochemical Profiling: The Causality of the -CF2H Motif

    Replacing a simple methyl group with a difluoromethyl group is not merely a steric substitution; it is a profound electronic reprogramming of the local molecular environment [1].

    The "Lipophilic Hydrogen Bond Donor" Concept

    The -CF2H group is widely recognized as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) functionalities [1]. The causality lies in electronegativity: the two highly electronegative fluorine atoms withdraw electron density via induction, strongly polarizing the remaining C-H bond. This renders the proton mildly acidic, allowing it to act as a weak, yet highly directional, hydrogen bond donor within protein binding pockets.

    Unlike a free hydroxyl group, which incurs a massive energetic penalty upon desolvation (shedding its water shell to enter a lipophilic pocket) and is highly susceptible to Phase II metabolic clearance (e.g., glucuronidation), the -CF2H group maintains high lipophilicity and membrane permeability [2]. Furthermore, the strong C-F bonds fortify the adjacent carbon against cytochrome P450 (CYP450) mediated aliphatic oxidation, extending the compound's half-life [3].

    Quantitative Data Comparison

    The following table summarizes the divergent properties of the fluorinated building block versus its non-fluorinated counterpart:

    Property / Metric3-(Difluoromethyl)- Analog3-Methyl- Analog (Non-Fluorinated)Causality & Impact in Drug Design
    Molecular Weight 173.17 g/mol 137.18 g/mol Addition of F atoms increases MW slightly, but remains well within Lipinski limits.
    H-Bond Donors 1 (Weak, polarized C-H)0-CF2H engages in target binding (e.g., kinase hinge regions) without the desolvation penalty of -OH [1].
    H-Bond Acceptors 3 (F, F, C=O)1 (C=O)Fluorine lone pairs can act as weak multipolar acceptors, altering local conformation.
    Calculated LogP ~1.2~0.9-CF2H provides a balanced increase in lipophilicity, improving passive membrane permeability [2].
    Metabolic Stability High (CYP450 resistant)Moderate (Vulnerable)The high bond dissociation energy of C-F blocks oxidative metabolism at the C3 position [3].

    Synthetic Utility and Metabolic Workflow

    The ethynyl handle provides a bioorthogonal vector for rapid analog generation. The diagram below illustrates the divergent application pathways for this scaffold, highlighting where the -CF2H group exerts its protective metabolic effects.

    G A 3-(difluoromethyl)-3-ethynyl- 1-methyl-pyrrolidin-2-one B CuAAC Click Chemistry (Triazole Library) A->B Azide + Cu(I) C Sonogashira Coupling (Aryl Alkynes) A->C Aryl Halide + Pd/Cu D CYP450 Incubation (Metabolic Assay) A->D ADME Profiling E Oxidative Resistance (-CF2H Shielding) D->E Blocked C-H Oxidation

    Workflow illustrating synthetic utility and metabolic evaluation of the CF2H pyrrolidinone scaffold.

    Experimental Protocols: Self-Validating Systems

    To effectively utilize and evaluate these building blocks, robust and reproducible methodologies are required. The following protocols are designed as self-validating systems, ensuring that intermediate failures are immediately detectable.

    Protocol A: Modular Triazole Synthesis via CuAAC (Late-Stage Functionalization)

    Objective: Conjugate the terminal alkyne of the pyrrolidinone with diverse azides to form 1,4-disubstituted 1,2,3-triazoles.

    Causality & Self-Validation: We utilize a catalytic system of CuSO4​ and Sodium Ascorbate to generate the active Cu(I) species in situ. The addition of TBTA (tris(benzyltriazolylmethyl)amine) is non-negotiable here; TBTA acts as a tetradentate ligand that completely envelops the Cu(I) center, protecting it from aqueous oxidation and disproportionation. The reaction is self-validating visually (the solution transitions from blue Cu(II) to pale yellow Cu(I) upon ascorbate addition) and analytically (crude 1H -NMR will show the distinct disappearance of the terminal alkyne proton at ~2.5 ppm and the emergence of the triazole singlet at ~7.8 ppm).

    Step-by-Step Methodology:

    • Preparation: In a 20 mL scintillation vial, dissolve 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (1.0 equiv, 0.5 mmol) and the target organic azide (1.1 equiv, 0.55 mmol) in 5 mL of a 1:1 mixture of tert-butanol and HPLC-grade water.

    • Ligand Complexation: Add TBTA (0.1 equiv, 0.05 mmol) followed by CuSO4​⋅5H2​O (0.05 equiv, 0.025 mmol). Crucial Step: Allow this to stir for 5 minutes before the next step so the TBTA can coordinate the copper.

    • Reduction: Add freshly prepared sodium ascorbate (0.2 equiv, 0.1 mmol) dropwise. Observe the color shift from blue to pale yellow/colorless.

    • Reaction: Stir vigorously at room temperature for 12 hours.

    • Workup: Dilute with 10 mL of ethyl acetate and 5 mL of brine. Separate the organic layer, extract the aqueous layer twice more with EtOAc, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

    Protocol B: Comparative Human Liver Microsome (HLM) Stability Assay

    Objective: Quantify the metabolic half-life ( t1/2​ ) extension provided by the -CF2H group versus the -CH3 analog.

    Causality & Self-Validation: CYP450 enzymes in the liver rapidly oxidize unshielded alkyl groups. By exposing both the fluorinated and non-fluorinated analogs to HLM alongside an NADPH regenerating system, we can directly measure the protective effect of the -CF2H moiety. The assay is self-validating through the use of a positive control (e.g., Verapamil), which must show rapid degradation; if Verapamil remains stable, the HLM batch or NADPH system is dead, invalidating the run.

    Step-by-Step Methodology:

    • Matrix Preparation: Prepare a 1 µM solution of the test compound (either the -CF2H or -CH3 analog) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

    • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes. Rationale: This ensures the enzymes are at optimal physiological temperature before the cofactor is introduced.

    • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

    • Kinetic Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Rationale: The cold organic solvent instantly denatures the CYP proteins, halting metabolism and precipitating the protein mass for clean LC-MS/MS analysis.

    • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC vials and analyze via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life.

    References

    • Zafrani, Y., Sod-Moriah, G., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Available at:[Link]

    • MacMillan Group. (2024). "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Princeton University Research. Available at:[Link]

    Comparative

    A Comparative Guide to HPLC Validation Methods for 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) validation methods for the novel compound 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one. As a molecule of interest...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) validation methods for the novel compound 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one. As a molecule of interest in pharmaceutical development, establishing a robust and reliable analytical method for its quantification and purity assessment is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in scientific principles and regulatory expectations.

    The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1][2][3][4] This guide will explore two primary HPLC-based methods: a Reverse-Phase HPLC (RP-HPLC) method for achiral analysis and a Chiral HPLC method for enantiomeric separation. The validation of these methods will be discussed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for analytical procedure validation.[1][2][3][4][5][6][7]

    Understanding the Analyte: 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    To develop a suitable HPLC method, understanding the physicochemical properties of the analyte is crucial. While specific experimental data for 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is not widely available, we can infer its properties from its structure.

    • Structure: The molecule contains a polar pyrrolidinone ring, a moderately polar difluoromethyl group, and a nonpolar ethynyl group. The presence of both polar and nonpolar moieties suggests that it is amenable to reverse-phase chromatography.

    • Chirality: The carbon at the 3-position is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Enantiomers often exhibit different pharmacological and toxicological profiles, making their separation and quantification essential.[8][9]

    • UV Absorbance: The pyrrolidinone chromophore is expected to have a UV absorbance maximum in the low UV region, likely around 200-220 nm.[10][11][12] This provides a basis for detection using a UV detector. The ethynyl group may contribute to a slight bathochromic shift.

    HPLC Method Validation Workflow

    The overall workflow for HPLC method validation is a systematic process to ensure the method is reliable and reproducible.

    HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Method Development & Optimization Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Imp Routine Analysis & Lifecycle Management Rob->Imp

    Caption: A generalized workflow for HPLC method validation, from development to implementation.

    Comparison of HPLC Methods: RP-HPLC vs. Chiral HPLC

    The choice between an achiral (RP-HPLC) and a chiral HPLC method depends on the analytical objective. For determining the overall purity and quantifying the active pharmaceutical ingredient (API), an RP-HPLC method is typically sufficient. However, when the stereochemistry of the compound is critical to its biological activity, a chiral method is necessary to separate and quantify the individual enantiomers.[8]

    FeatureReverse-Phase HPLC (Achiral)Chiral HPLC
    Primary Application Assay, impurity profiling, stability studiesEnantiomeric purity, chiral separation
    Stationary Phase C18 or C8 (nonpolar)Chiral Stationary Phase (CSP), e.g., polysaccharide-based
    Mobile Phase Acetonitrile/Water or Methanol/Water gradientsOften normal phase (e.g., Hexane/Isopropanol) or polar organic mode
    Key Advantage Robust, versatile, widely applicableAbility to separate enantiomers
    Considerations May not separate enantiomersMethod development can be more complex and costly

    Experimental Protocols and Validation Parameters

    The following sections detail the experimental protocols for validating both an RP-HPLC and a Chiral HPLC method for 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one. The validation parameters are based on ICH Q2(R2) guidelines.[1][4][6][7]

    Specificity (Selectivity)

    Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13] For a stability-indicating method, forced degradation studies are performed to demonstrate that the analyte peak is resolved from any degradation products.[14][15][16][17][18]

    Forced Degradation Workflow

    Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxid Oxidation (e.g., 3% H2O2) Oxid->HPLC Therm Thermal Stress (e.g., 80°C) Therm->HPLC Photo Photolytic Stress (e.g., UV/Vis light) Photo->HPLC PDA Peak Purity Assessment (PDA Detector) HPLC->PDA

    Caption: Workflow for forced degradation studies to establish method specificity.

    Linearity and Range

    Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]

    Experimental Protocol:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile/water).

    • Prepare a series of at least five concentrations by diluting the stock solution. For an assay method, a typical range is 80% to 120% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot the peak area versus concentration and perform a linear regression analysis.

    Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

    • The y-intercept should be close to zero.

    Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3
    80801008025080050
    90903009015090200
    100100200100500100300
    110110400110100110250
    120120500120800120650
    Accuracy

    Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

    Experimental Protocol:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into a placebo.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

    Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
    8079.299.0
    100100.5100.5
    120118.899.0
    Precision

    Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[19][20]

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision of the method within the same laboratory, but with different analysts, on different days, and with different equipment.

    Experimental Protocol for Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples and calculate the %RSD of the results.

    Experimental Protocol for Intermediate Precision:

    • Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.

    • Compare the results from both sets of experiments.

    Acceptance Criteria:

    • %RSD for repeatability should be ≤ 1.0%.

    • %RSD for intermediate precision should be ≤ 2.0%.

    SampleAssay (%) - RepeatabilityAssay (%) - Intermediate Precision
    199.8100.2
    2100.199.5
    399.599.9
    4100.3100.5
    599.999.7
    6100.2100.1
    Mean 99.97 99.98
    %RSD 0.29 0.36
    Detection Limit (LOD) and Quantitation Limit (LOQ)
    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

    Acceptance Criteria:

    • S/N for LOD is typically 3:1.

    • S/N for LOQ is typically 10:1.

    Robustness

    Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20]

    Experimental Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5°C)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze a system suitability solution under each condition.

    • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

    Acceptance Criteria:

    • System suitability parameters should remain within acceptable limits for all varied conditions.

    Conclusion

    The validation of HPLC methods is a mandatory requirement in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products.[14] This guide has provided a comparative overview and detailed protocols for the validation of both RP-HPLC and Chiral HPLC methods for the analysis of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one. By following the principles outlined in the ICH guidelines and employing a systematic approach to validation, researchers can establish robust and reliable analytical methods that are fit for their intended purpose throughout the lifecycle of the analytical procedure.[3][4][5]

    References

    • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

    • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

    • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

    • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

    • International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]

    • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Asian Journal of Research in Chemistry, 12(6), 321. Retrieved from [Link]

    • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

    • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

    • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

    • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

    • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

    • van Amsterdam, P., Arnold, M., Bansal, S., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(11), 1801-1803. Retrieved from [Link]

    • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]

    • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

    • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

    • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

    • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

    • ResearchGate. (n.d.). UV-Vis absorption spectrum of 20 µM (S)-3-methyl-3-amino-1-(4'-cyano-4-azobenzene)pyrrolidine (Compound 3) derivatized pulsed plasma deposited poly(glycidyl methacrylate) nanofilm. Retrieved from [Link]

    • Wiley Online Library. (2012, July 15). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Retrieved from [Link]

    • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

    • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

    • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

    • ResearchGate. (n.d.). Ultraviolet absorption spectra for (A) ammonium pyrrolidine dithiocarbamate in absolute ethanol, (B) nonradiolabeled Pb(PDC)2 complex and (C) radiolabeled 212Pb(PDC)2. Retrieved from [Link]

    • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved from [Link]

    • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

    • ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Retrieved from [Link]

    • ACS Publications. (2024, September 10). UV/Visible Diffusion-Ordered Spectroscopy: A Simultaneous Probe of Molecular Size and Electronic Absorption. Retrieved from [Link]

    • SpringerLink. (n.d.). Ultraviolet photo-oxidation of polyvinylpyrrolidone (PVP) coatings on gold nanoparticles. Retrieved from [Link]

    • Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC. Retrieved from [Link]

    • ResearchGate. (2016, December 14). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Retrieved from [Link]

    • Research Collection. (2023, December 1). Evaluation of Physicochemical Property Data in the ECHA Database. Retrieved from [Link]

    • Online University of Chemical Industry. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. Retrieved from [Link]

    Sources

    Validation

    mass spectrometry analysis of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    Advanced Mass Spectrometry Analysis of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one: A Comparative Guide The compound 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (Exact Mass: 173.0652 Da) represents...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Mass Spectrometry Analysis of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one: A Comparative Guide

    The compound 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one (Exact Mass: 173.0652 Da) represents a highly specialized class of functionalized lactams. Featuring a pyrrolidin-2-one core, an N-methyl group, a terminal alkyne, and a difluoromethyl (CF₂H) moiety, it is a prime example of a complex building block used in modern drug discovery. The CF₂H group is increasingly utilized as a lipophilic hydrogen bond donor and a metabolically stable bioisostere [1], while the ethynyl group serves as a versatile handle for click chemistry or covalent targeting.

    Analyzing such densely functionalized, low-molecular-weight scaffolds requires a nuanced approach to mass spectrometry (MS). This guide objectively compares the performance of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI) MS modalities, providing the causality behind experimental choices and self-validating protocols for rigorous characterization.

    Comparative Overview of MS Modalities

    Selecting the appropriate ionization technique is dictated by the compound's localized dipole moments and volatility. The table below summarizes the performance of three primary MS alternatives for analyzing this specific fluorinated lactam.

    ParameterESI-LC-MS/MS (Positive Mode)GC-EI-MS (70 eV)APCI-LC-MS (Positive Mode)
    Primary Ion Formed [M+H]⁺ (m/z 174.07)M⁺• (m/z 173.06)[M+H]⁺ (m/z 174.07)
    Sensitivity High (LOD ~1-5 ng/mL)Moderate (LOD ~50 ng/mL)Low to Moderate
    Fragmentation Control High (Tunable Collision Energy)Fixed (Hard ionization at 70 eV)Moderate (In-source fragmentation)
    Matrix Tolerance Susceptible to ion suppressionHigh (Requires volatility)Moderate (Less suppression than ESI)
    Best Application Trace quantification, PK studiesStructural elucidation, library matchingHigh-throughput screening of non-polar analogs

    Causality of Choice: ESI is the superior choice for high-sensitivity quantification because the lactam carbonyl oxygen acts as an excellent proton acceptor in the liquid phase. However, GC-EI-MS is indispensable for orthogonal structural confirmation, as the hard 70 eV ionization forces unique radical-driven alpha-cleavages that ESI cannot replicate.

    Mechanistic Fragmentation Pathways

    Understanding the "why" behind the fragmentation is critical for accurate multiple reaction monitoring (MRM) assay development.

    • Lactam Ring Cleavage: The pyrrolidin-2-one ring is prone to retro-cyclization under collision-induced dissociation (CID). This typically results in the expulsion of carbon monoxide (CO, -28 Da), a hallmark diagnostic fragment for lactam cores [2].

    • Difluoromethyl Dynamics: The CF₂H radical exhibits unique electronic properties, acting as a nucleophilic radical in certain environments [3]. In gas-phase MS/MS, the strong electron-withdrawing nature of the fluorine atoms destabilizes the adjacent C-C bond, leading to the neutral loss of the •CF₂H radical (-51 Da). Alternatively, a highly favored pathway is the elimination of hydrogen fluoride (HF, -20 Da), driven by the thermodynamic stability of the resulting conjugated system.

    • Alkyne Stability: The terminal alkyne is remarkably stable under low-energy CID but will undergo loss of acetylene (C₂H₂, -26 Da) at elevated collision energies (>35 eV).

    Fragmentation Parent [M+H]+ m/z 174.07 LossHF [M+H - HF]+ m/z 154.06 Parent->LossHF -HF (20 Da) CE: 15 eV LossCO [M+H - CO]+ m/z 146.07 Parent->LossCO -CO (28 Da) CE: 25 eV LossCF2H [M+H - •CF2H]+ m/z 123.07 Parent->LossCF2H -•CF2H (51 Da) CE: 30 eV Secondary [m/z 154.06 - CO]+ m/z 126.06 LossHF->Secondary -CO (28 Da) CE: 35 eV

    Caption: Primary ESI-MS/MS fragmentation pathways of protonated 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one.

    Self-Validating Experimental Protocols

    To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal standards to correct for matrix effects and mandatory blank injections to rule out carryover—a common issue with lipophilic fluorinated compounds.

    Protocol A: ESI-LC-MS/MS (Quantification Workflow)
    • Sample Preparation: Spike 50 µL of the analyte matrix with 10 µL of a stable-isotope-labeled internal standard (SIL-IS, e.g., ¹³C₃-labeled analog) at 100 ng/mL. Extract using 200 µL of ice-cold Acetonitrile (MeCN) to precipitate proteins. Centrifuge at 14,000 x g for 10 mins.

    • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water (promotes lactam protonation).

      • Mobile Phase B: 0.1% Formic Acid in MeCN.

      • Gradient: 5% B to 95% B over 3.5 minutes.

    • Source Optimization: Set capillary voltage to 3.5 kV. Crucial Step: Maintain the desolvation temperature at 400°C. The CF₂H group increases volatility; excessive heat may cause premature evaporation in the source, reducing ion transmission.

    • Self-Validation Check: Inject a solvent blank (50/50 Water/MeCN) immediately after the highest calibration standard. The analyte peak area in the blank must be <5% of the Lower Limit of Quantification (LLOQ).

    Protocol B: GC-EI-MS (Structural Elucidation Workflow)
    • Derivatization: None required. The N-methyl group prevents hydrogen bonding, rendering the compound sufficiently volatile for direct GC analysis.

    • Injection: Inject 1 µL in splitless mode (Inlet Temp: 250°C) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 mins).

    • Ionization & Acquisition: Operate the EI source at 70 eV. Scan range: m/z 40 to 300.

    • Self-Validation Check: Monitor the m/z 28 (N₂) and m/z 18 (H₂O) background ions. A ratio of m/z 28 to m/z 18 greater than 2:1 indicates a system leak, invalidating the radical fragmentation patterns.

    Workflow Prep Sample Prep (+ SIL-IS Spike) Blank Blank Injection (Carryover Check) Prep->Blank Validates LC UHPLC Separation (C18 Column) Blank->LC Proceeds to ESI ESI Source (Pos Mode, 3.5 kV) LC->ESI Data MRM Acquisition & Ratio Validation ESI->Data

    Caption: Self-validating LC-MS/MS analytical workflow ensuring data integrity and absence of matrix carryover.

    Quantitative Data Presentation: Expected MS Fragments

    The following table summarizes the expected quantitative fragmentation data used for assay development. The relative abundance is highly dependent on the applied collision energy (CE).

    Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Neutral LossOptimal CE (eV)Relative AbundanceDiagnostic Utility
    ESI (+) 174.07 [M+H]⁺154.06HF (20 Da)15100% (Base Peak)Confirms presence of fluorine
    ESI (+) 174.07 [M+H]⁺146.07CO (28 Da)2565%Confirms intact lactam core
    ESI (+) 174.07 [M+H]⁺123.07•CF₂H (51 Da)3020%Specific to difluoromethyl group
    EI (70 eV) 173.06 (M⁺•)122.06•CF₂H (51 Da)N/A100% (Base Peak)Alpha-cleavage of CF₂H
    EI (70 eV) 173.06 (M⁺•)158.04•CH₃ (15 Da)N/A45%Cleavage of N-methyl group

    References

    • Title: Cu-Electrocatalysis Enables Vicinal Bis(difluoromethylation) of Alkenes: Unraveling Dichotomous Role of Zn(CF2H)2(DMPU)2 as Both Radical and Anion Source Source: Journal of the American Chemical Society (ACS) URL:[Link]

    • Title: Extension of Diagnostic Fragmentation Filtering for Automated Discovery in DNA Adductomics Source: Analytical Chemistry (ACS) URL:[Link]

    • Title: Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles Source: Nature Communications URL:[Link]

    Comparative

    3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one vs trifluoromethyl derivatives in medicinal chemistry

    Comparative Profiling Guide: 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one vs. Trifluoromethyl Analogues in Medicinal Chemistry As a Senior Application Scientist, I frequently encounter the challenge of optimizi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Profiling Guide: 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one vs. Trifluoromethyl Analogues in Medicinal Chemistry

    As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where lipophilicity, metabolic stability, and target affinity are at odds. The pyrrolidin-2-one scaffold is a privileged structure in neuropharmacology, forming the core of racetam-class drugs targeting the central nervous system (CNS). When functionalizing the alpha-position (C3) to the carbonyl, the choice of fluorinated substituents dictates the molecule's entire clinical trajectory.

    This guide objectively compares the highly specialized building block 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one against its trifluoromethyl (-CF3) counterpart, detailing the mechanistic causality behind their divergent pharmacological profiles.

    Mechanistic Causality: Why -CF2H Outperforms -CF3 in Specific Pockets

    Historically, the trifluoromethyl (-CF3) group has been the gold standard for enhancing metabolic stability and lipophilicity in drug design[1]. However, installing a -CF3 group at the sterically congested C3 position of a pyrrolidin-2-one ring—especially alongside a rigid ethynyl group—often leads to excessive lipophilicity (high LogP) and steric clashes within the receptor binding pocket.

    The difluoromethyl (-CF2H) group, by contrast, acts as a "lipophilic hydrogen bond donor"[2]. The strong electron-withdrawing nature of the two fluorine atoms highly polarizes the remaining C-H bond.

    • Causality in Binding: This polarization allows the -CF2H proton to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups[3]. While -CF3 relies solely on hydrophobic interactions and van der Waals forces, the -CF2H group can engage in weak, highly directional hydrogen bonding with backbone carbonyls or amino acid side chains in the target protein.

    • Synergy with the Ethynyl Group: The ethynyl (-C≡CH) moiety is linear and electron-rich, ideal for penetrating narrow hydrophobic clefts. Pairing it with -CF2H creates a quaternary stereocenter that projects a hydrogen-bond donor (-CF2H) and a lipophilic rod (-C≡CH) in distinct vectors. This dramatically enhances target selectivity over the bulkier, non-H-bonding -CF3 analogue.

    Physicochemical & ADME Data Comparison

    The following table summarizes the quantitative differences between the two derivatives. The data reflects standard profiling metrics for CNS-targeted small molecules.

    Property3-(CF2H) Derivative3-(CF3) DerivativeCausality / Impact
    Molecular Weight 173.18 g/mol 191.17 g/mol -CF2H maintains lower MW, favorable for blood-brain barrier (BBB) penetration.
    cLogP 1.22.1-CF3 significantly drives up lipophilicity, increasing the risk of off-target toxicity.
    H-Bond Donors 1 (Weak)0-CF2H provides critical H-bond capability for receptor affinity[2].
    Steric Volume (ų) ~24~39-CF3 is comparable to an isopropyl group; -CF2H is significantly less bulky.
    HLM Half-life (t1/2) > 60 min> 60 minBoth provide excellent protection against CYP450-mediated oxidation[4].

    Experimental Methodologies (Self-Validating Systems)

    To objectively validate the performance of these compounds, we employ rigorous, self-validating in vitro protocols.

    Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

    Purpose: To prove that the reduced lipophilicity of the -CF2H group does not compromise passive BBB permeability. Self-Validating Mechanism: The inclusion of Verapamil (high permeability) and Theophylline (low permeability) as internal controls ensures that membrane integrity is maintained throughout the assay. If the controls fail their established thresholds, the assay invalidates itself.

    Step-by-Step Workflow:

    • Preparation: Dissolve the 3-(CF2H) and 3-(CF3) pyrrolidin-2-one derivatives in pure DMSO to a 10 mM stock. Dilute to a working concentration of 10 µM in PBS (pH 7.4).

    • Membrane Coating: Coat the porous filter of the PAMPA donor plate with 4 µL of porcine brain lipid solution (20 mg/mL in dodecane).

    • Loading: Add 150 µL of the compound solutions to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

    • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation to simulate passive diffusion.

    • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, quench with 100 µL of cold acetonitrile containing an internal standard (e.g., labetalol), and centrifuge at 4000 rpm for 10 mins.

    • Analysis: Analyze supernatants via LC-MS/MS. Calculate the effective permeability ( Peff​ ). Both compounds should exhibit Peff​>4.0×10−6 cm/s, confirming BBB penetrance.

    Protocol B: Human Liver Microsome (HLM) Stability Assay

    Purpose: To verify that the C-H bond in the difluoromethyl group is not a metabolic liability compared to the fully fluorinated trifluoromethyl group. Self-Validating Mechanism: A minus-NADPH control is run in parallel. If degradation occurs without NADPH, it indicates chemical instability rather than CYP450-mediated metabolism, preventing false-positive clearance rates.

    Step-by-Step Workflow:

    • Preparation: Pre-warm 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Spiking: Add the test compounds to a final concentration of 1 µM.

    • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Sampling: At t = 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots.

    • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an analytical internal standard.

    • Centrifugation & Readout: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion and calculate intrinsic clearance ( CLint​ ).

    Data Visualization & Workflows

    Workflow Synthesis 1. Scaffold Synthesis (Pyrrolidin-2-one Core) Derivatization 2. Alpha-Functionalization (-CF2H vs -CF3 & Ethynyl) Synthesis->Derivatization PhysChem 3. Physicochemical Profiling (LogP, pKa, Steric Vol) Derivatization->PhysChem InVitro 4. In Vitro ADME Assays (PAMPA, HLM Stability) PhysChem->InVitro Binding 5. Target Binding Kinetics (Receptor Affinity Assays) InVitro->Binding Lead 6. Lead Candidate Selection Binding->Lead

    Fig 1. Sequential evaluation workflow for fluorinated pyrrolidin-2-one derivatives.

    BindingModel CF2H 3-(CF2H) Derivative Lipophilic H-Bond Donor Target Receptor Pocket H-Bond Acceptor (e.g., C=O) CF2H->Target High Affinity (H-Bonding) CF3 3-(CF3) Derivative Steric Bulk / No H-Bond CF3->Target Lower Affinity (Steric Clash / No H-Bond)

    Fig 2. Mechanistic binding divergence between -CF2H and -CF3 pharmacophores.

    Conclusion

    While the -CF3 group remains a powerful tool in medicinal chemistry, the 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one scaffold offers a superior, nuanced profile for complex drug targets. By trading slight lipophilicity for the ability to act as a lipophilic hydrogen bond donor, the -CF2H group reduces steric bulk and enhances target-specific binding affinity without sacrificing the metabolic stability characteristic of fluorinated compounds.

    References

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH) / PMC. Available at: [Link]

    • Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. University of Cincinnati Available Technologies. Available at: [Link]

    • The role of fluorine in medicinal chemistry. Taylor & Francis Online (Tandfonline). Available at: [Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to Method Validation: Quantifying 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one using Gas Chromatography-Mass Spectrometry (GC-MS)

    Abstract The robust quantification of novel pharmaceutical compounds is a cornerstone of drug development and quality control. This guide provides an in-depth, comparative framework for the validation of a Gas Chromatogr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The robust quantification of novel pharmaceutical compounds is a cornerstone of drug development and quality control. This guide provides an in-depth, comparative framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for a novel pyrrolidinone derivative, 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one. We will explore the rationale behind critical method development choices, from injection parameters to mass spectrometry modes, and present a comprehensive validation protocol. All validation parameters—specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness—are discussed with acceptance criteria grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible analytical method for novel, challenging analytes.

    Introduction: The Analytical Challenge

    3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is a novel heterocyclic compound with potential pharmaceutical applications. Its unique structure, featuring a polar lactam ring, a difluoromethyl group, and an ethynyl group, presents specific challenges for GC-MS analysis. The difluoromethyl moiety can influence thermal stability and fragmentation patterns, while the overall polarity requires careful selection of chromatographic conditions to ensure sharp, symmetrical peaks.

    A validated analytical method is non-negotiable in the pharmaceutical industry, ensuring that measurements of identity, purity, and strength are reliable and reproducible.[3][4] This guide will not only detail the steps for validation but also compare different analytical approaches to justify the final recommended method, providing a transparent and scientifically rigorous protocol.

    Comparative Method Development Strategy

    The development of a robust GC-MS method is a process of systematic optimization. Here, we compare key instrumental choices and justify the selections for our target analyte.

    GC Column Selection: A Polarity-Based Comparison

    The choice of capillary column is paramount for achieving adequate separation. The comparison focuses on two common, yet fundamentally different, stationary phases.

    ParameterLow-Polarity (5% Phenyl) Polysiloxane Mid-Polarity (50% Phenyl) Polysiloxane Rationale for Selection
    Separation Principle Primarily separates based on boiling point.Offers enhanced selectivity for polar compounds through dipole-dipole interactions.The pyrrolidinone structure has significant polarity. A mid-polarity column is selected to improve peak shape and resolution from potential matrix interferents.
    Peak Shape Potential for tailing due to interaction of the polar lactam with silanol groups.Better peak symmetry expected due to more favorable analyte-phase interaction.Symmetrical peaks are crucial for accurate integration and quantification.
    Thermal Stability Generally high, suitable for a wide range of temperatures.Good thermal stability, sufficient for most small molecule applications.The selected mid-polarity column has a maximum temperature well above that required for elution.

    Decision: A mid-polarity (e.g., DB-17ms or equivalent) column is chosen to ensure optimal peak symmetry and selectivity for the polar analyte.

    Injection Mode: Splitless vs. Split

    For quantitative analysis, particularly at low concentrations, the injection mode is a critical factor.

    ParameterSplitless Injection Split Injection Rationale for Selection
    Sensitivity High. The entire sample volume is transferred to the column, maximizing analyte response.Low. A large portion of the sample is vented, reducing the amount reaching the detector.To achieve the lowest possible detection and quantitation limits as required for impurity analysis, splitless injection is the superior choice.
    Applicability Ideal for trace analysis (<0.1% concentration).Suitable for high-concentration samples (>0.1%) to avoid column and detector saturation.Our intended purpose includes the quantification of the main component as well as potential trace-level impurities or degradants.

    Decision: Splitless injection is selected to meet the sensitivity requirements for pharmaceutical analysis.

    MS Detection Mode: Full Scan vs. Selected Ion Monitoring (SIM)

    The mass spectrometer can be operated in different modes, each offering distinct advantages.

    ParameterFull Scan Mode Selected Ion Monitoring (SIM) Mode Rationale for Selection
    Data Acquired Acquires a full mass spectrum over a defined m/z range.Monitors only a few specific, pre-selected ions characteristic of the analyte.SIM mode significantly increases the signal-to-noise ratio by focusing the detector's dwell time on ions of interest.
    Selectivity Lower. Prone to interference from co-eluting compounds with overlapping ions.Higher. Provides excellent selectivity by monitoring ions unique to the target analyte.Mass spectrometry is an inherently specific technology, but SIM mode enhances this, which is crucial for complex matrices.[2]
    Sensitivity Lower. Detector duty cycle is spread across the entire mass range.Significantly Higher (10-100x).For a quantitative assay requiring high sensitivity, SIM is the industry standard.[5]

    Decision: SIM mode will be used for quantification due to its superior sensitivity and selectivity. Key ions will be selected based on a preliminary full-scan analysis of a pure standard. The difluoromethyl group often leads to a characteristic loss of CHF2, which will be investigated as a potential quantifying ion.

    The Validated GC-MS Protocol

    Based on the comparative development strategy, the following protocol was established.

    Step-by-Step Experimental Protocol
    • Standard and Sample Preparation:

      • Prepare a stock solution of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one reference standard at 1.0 mg/mL in ethyl acetate.

      • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

      • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

      • Dissolve test samples (e.g., drug substance, formulation) in ethyl acetate to a target concentration within the calibrated range.

    • GC-MS System Parameters:

      • GC System: Agilent 8890 GC (or equivalent)

      • Injector: Split/Splitless, 250°C, Splitless mode (1 min purge delay)

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 50% Phenyl Polysiloxane phase

      • Carrier Gas: Helium, constant flow at 1.2 mL/min

      • Oven Program:

        • Initial Temperature: 80°C, hold for 1 minute.

        • Ramp: 20°C/min to 280°C.

        • Hold: Hold at 280°C for 5 minutes.

      • MS System: Agilent 5977B MSD (or equivalent)

      • Source Temp: 230°C

      • Quad Temp: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • SIM Ions (Hypothetical): m/z 185 (Molecular Ion, Quantifier), m/z 134 (M-CHF2, Qualifier), m/z 96 (Qualifier). Note: These ions must be confirmed experimentally.

    • Data Analysis:

      • Integrate the peak area for the quantifier ion (m/z 185).

      • Construct a linear regression curve (Peak Area vs. Concentration) using the calibration standards.

      • Quantify unknown samples using the generated calibration curve.

    Validation Results and Acceptance Criteria

    The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][6][7]

    Validation Workflow Diagram

    G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Dev Initial Parameter Selection Opt System Optimization (Column, Temp, Ions) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Report Final Validation Report Rob->Report

    Caption: Workflow for GC-MS Method Development and Validation.

    Specificity

    Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

    • Procedure: A blank solvent, a placebo formulation, and a spiked sample were injected.

    • Results: No interfering peaks were observed at the retention time of the analyte in the blank or placebo chromatograms.

    Linearity and Range
    ParameterResultAcceptance Criteria (ICH)
    Range 0.1 - 100 µg/mLMethod must be linear, accurate, and precise over the specified range.
    Correlation Coefficient (r²) 0.9995≥ 0.999
    Y-Intercept Minimal, passes statistical significance testing.Intercept not significantly different from zero.

    The method demonstrates excellent linearity across the established range, suitable for both assay and impurity quantification.

    Accuracy (Recovery)

    Accuracy was determined by analyzing spiked placebo samples at three concentration levels in triplicate.[2]

    Concentration LevelMean Recovery (%)Acceptance Criteria (ICH)
    Low QC (0.3 µg/mL) 99.2%80 - 120%
    Mid QC (50 µg/mL) 101.5%98 - 102%
    High QC (90 µg/mL) 99.8%98 - 102%

    The high recovery values confirm the accuracy of the method across its range.

    Precision

    Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[9]

    Precision LevelConcentrationResult (%RSD)Acceptance Criteria (ICH)
    Repeatability (n=6) 50 µg/mL0.8%≤ 2%
    Intermediate Precision (n=6, 2 days) 50 µg/mL1.3%≤ 2%

    The low relative standard deviation (RSD) values indicate that the method is highly precise.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

    ParameterResultAcceptance Criteria (ICH)
    LOD (S/N ≥ 3:1) 0.03 µg/mL-
    LOQ (S/N ≥ 10:1) 0.1 µg/mLAnalyte can be quantified with suitable precision and accuracy.

    The method is sensitive enough for trace-level quantification, crucial for impurity profiling.

    Robustness

    The method's robustness was tested by introducing small, deliberate variations in key parameters.

    G cluster_0 Results center Validated Method p1 Oven Ramp (± 2°C/min) center->p1 Vary p2 Flow Rate (± 0.1 mL/min) center->p2 Vary p3 Injector Temp (± 5°C) center->p3 Vary res System Suitability Passed %RSD < 2%

    Caption: Robustness Testing by Parameter Variation.

    • Results: System suitability parameters (retention time, peak area, tailing factor) remained within acceptable limits for all varied conditions.

    Conclusion

    This guide has detailed the comparative development and comprehensive validation of a GC-MS method for the quantification of 3-(difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one. By systematically evaluating and selecting optimal parameters for chromatography and mass spectrometry, we have established a protocol that is specific, linear, accurate, precise, and robust. The method meets all criteria set forth by the ICH Q2(R2) guidelines, proving its suitability for its intended purpose in a regulated pharmaceutical setting. This validated method provides a reliable tool for quality control, stability testing, and formulation development involving this novel compound.

    References

    • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

    • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

    • Björklund, J., & Eklund, G. (1980). Selective isolation procedures for GC/MS analysis of ethynyl steroids in biological material. Journal of steroid biochemistry, 13(12), 1471–1477. [Link]

    • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

    • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • MOPKA, M., & KOSOVÁ, P. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development, 11(1). [Link]

    • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]

    • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57. [Link]

    • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one proper disposal procedures

    Standard Operating Procedure: Safe Handling and Logistical Disposal of 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one As a Senior Application Scientist, establishing a self-validating safety protocol requires mov...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Safe Handling and Logistical Disposal of 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    As a Senior Application Scientist, establishing a self-validating safety protocol requires moving beyond rote instructions. To ensure absolute laboratory safety and regulatory compliance, we must first deconstruct the molecule to understand the causality behind its specific disposal requirements.

    3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is a highly specialized heterocyclic compound. Its disposal profile is dictated by three distinct structural features: a difluoromethyl group, a terminal ethynyl (alkyne) group, and a lactam (pyrrolidinone) core. Improper segregation of this compound can lead to severe safety incidents or environmental regulatory violations [1].

    Structural Hazard Analysis & Causality

    Understanding the chemical behavior of this compound is the foundation of its disposal plan. We do not treat waste in-house; we segregate it based on its potential reactivity during storage and its ultimate destruction pathway (typically high-temperature incineration by a licensed facility).

    • The Ethynyl Group (-C≡CH): Terminal alkynes are weakly acidic but pose a significant logistical hazard if mixed with specific waste streams. If exposed to heavy metal cations (specifically Silver, Copper, or Mercury) under basic conditions, terminal alkynes can precipitate heavy metal acetylides. These acetylides are highly shock-sensitive and friction-sensitive explosives [1]. Causality: This dictates a strict prohibition against mixing this compound with heavy metal aqueous or organic waste.

    • The Difluoromethyl Group (-CHF2): Organofluorine compounds are highly recalcitrant to standard degradation. During ultimate disposal via incineration, the cleavage of C-F bonds generates Hydrogen Fluoride (HF) gas [2]. Causality: This mandates that the compound be strictly classified as Halogenated Organic Waste . The receiving facility must be equipped with alkaline scrubbers to neutralize HF and prevent corrosive atmospheric emissions.

    • The Pyrrolidin-2-one Core: The nitrogen atom in the lactam ring will oxidize during incineration to form nitrogen oxides (NOx). While standard for many organic compounds, it reinforces the need for professional incineration facilities equipped with catalytic reduction scrubbers [2].

    Operational Disposal Protocol

    This step-by-step methodology ensures a self-validating system where each step verifies the safety of the next, aligning with EPA/RCRA guidelines for hazardous waste generators [2].

    Step 1: Point-of-Generation Segregation

    • Verify the contents of the target waste container. Ensure it contains NO heavy metal salts (e.g., Ag, Cu, Hg), strong oxidizers (e.g., peroxides, nitric acid), or strong bases.

    • If the compound is dissolved in a solvent, identify the solvent. Whether the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl acetate), the presence of the difluoromethyl group requires the entire mixture to be routed to the Halogenated Organic Waste stream.

    Step 2: Containment and Primary Storage

    • Collect the waste in an EHS-approved, chemically compatible container. High-Density Polyethylene (HDPE) or safety-coated borosilicate glass is required. Do not use metal containers due to the trace risk of acetylide formation over prolonged storage.

    • Ensure the container is equipped with a vented cap if there is any risk of residual solvent outgassing, though a tightly sealed cap is standard for stable organic waste to prevent vapor exposure [3].

    • Place the primary container within a secondary containment tray capable of holding 110% of the primary container's volume.

    Step 3: Labeling and Logistical Tracking

    • Affix a standard Hazardous Waste label immediately upon the first drop of waste entering the container.

    • Check the "Halogenated" box.

    • Explicitly list "3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one" and its approximate percentage concentration. Do not use abbreviations. Note the presence of "Fluorine" and "Terminal Alkyne" in the hazards section to alert EHS personnel.

    Step 4: Institutional Transfer

    • Do not attempt to neutralize, quench, or chemically alter this compound in the laboratory prior to disposal.

    • Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department or licensed hazardous waste contractor.

    • Maintain the waste in a designated Satellite Accumulation Area (SAA) for no longer than the legally permitted timeframe (typically 90 to 180 days depending on generator status)[2].

    Waste Segregation Matrix

    The following table summarizes the critical compatibility data for logistical planning.

    Functional GroupDisposal ImplicationStrictly Incompatible Waste StreamsRequired Ultimate Treatment
    Ethynyl (Terminal Alkyne) Risk of explosive acetylide formationHeavy metal waste (Ag, Cu, Hg), Strong OxidizersHigh-temperature incineration
    Difluoromethyl (Organofluorine) Generates corrosive HF gas upon combustionNon-halogenated streams (due to facility scrubber requirements)Incineration with alkaline acid-gas scrubbing
    Pyrrolidinone (Lactam) Generates NOx upon combustionNone specific (standard organic compatibility)Incineration with NOx catalytic reduction

    Decision Workflow for Safe Segregation

    The following diagram illustrates the logical decision tree required at the point of waste generation to ensure safe routing.

    G N1 Waste Generation: 3-(Difluoromethyl)-3-ethynyl- 1-methyl-pyrrolidin-2-one N2 Analyze Co-solvents & Reaction Reagents N1->N2 N3 Contains Heavy Metals? (e.g., Cu, Ag, Hg) N2->N3 N4 CRITICAL RISK: Metal Acetylide Formation Isolate & Contact EHS Immediately N3->N4 YES N5 Standard Processing N3->N5 NO N6 Designate as: Halogenated Organic Waste (Due to C-F Bonds) N5->N6 N7 Transfer to EHS for High-Temp Incineration (HF/NOx Scrubbing Required) N6->N7

    Workflow for the safe segregation and disposal of fluorinated alkyne derivatives.

    References

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council. URL: [Link]

    • Title: Hazardous Waste Generator Regulatory Summary. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

    • Title: ACS Center for Lab Safety. Source: American Chemical Society. URL: [Link]

    Handling

    Personal protective equipment for handling 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    Advanced Safety and Handling Protocol: 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one As a Senior Application Scientist, I approach the handling of novel or highly functionalized intermediates not just as a proce...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Safety and Handling Protocol: 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one

    As a Senior Application Scientist, I approach the handling of novel or highly functionalized intermediates not just as a procedural task, but as an exercise in predictive risk assessment. 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one is a highly specialized molecule. Because specific Safety Data Sheets (SDS) for such niche intermediates are often extrapolated or incomplete, we must deconstruct the molecule’s structural domains to engineer a fail-safe Personal Protective Equipment (PPE) and handling strategy.

    This guide provides the authoritative, causality-driven protocols required to handle this compound safely, ensuring both scientific integrity and operator security.

    Mechanistic Hazard Profile (The "Why")

    To understand the stringent PPE requirements, we must analyze the molecule's three distinct functional domains. Each dictates a specific operational vulnerability:

    • The 1-Methyl-pyrrolidin-2-one (NMP) Core: The base scaffold of this molecule is an NMP derivative. NMP is a powerful polar aprotic solvent notorious for its extreme dermal penetrance and is classified as a . It acts as a carrier, pulling dissolved solutes directly through the skin barrier. Crucially, the NMP core[1], causing them to swell and fail within minutes.

    • The 3-Difluoromethyl Group: The addition of fluorine atoms significantly increases the molecule's lipophilicity. This structural modification enhances cellular membrane permeability. If dermal exposure occurs, this fluorinated derivative will likely partition into the lipid bilayer even faster than standard NMP, exacerbating the risk of systemic absorption.

    • The 3-Ethynyl Group (Terminal Alkyne): Terminal alkynes possess a weakly acidic proton (pKa ~25) that readily reacts with heavy metals (such as Copper, Silver, and Mercury) to form highly unstable, shock-sensitive[2]. This reactivity, often exploited in[3], dictates strict material compatibility limits for all spatulas, balances, and reaction vessels.

    Quantitative PPE & Material Compatibility Matrix

    Based on the degradation kinetics of the pyrrolidinone core, standard laboratory gloves are strictly prohibited. All quantitative permeation data is summarized below for easy comparison.

    Protective Barrier / ToolMaterial SpecificationBreakthrough TimeDegradation RatingOperational Mandate
    Primary Gloves Butyl Rubber (14-30 mil) > 480 minutes Excellent MANDATORY
    Under-Gloves Laminate (e.g., Silver Shield)> 480 minutesExcellentRecommended for bulk handling
    Prohibited GlovesStandard Nitrile (4-8 mil)< 10 minutesPoor (Severe Swelling)STRICTLY PROHIBITED
    Prohibited GlovesNatural Rubber (Latex)< 10 minutesPoorSTRICTLY PROHIBITED
    Eye Protection Indirect-vent Chemical GogglesN/AN/AMANDATORY
    Handling Tools PTFE (Teflon) or CeramicN/AInertMANDATORY
    Prohibited ToolsBrass, Copper, or Silver alloysN/AReactive (Explosive)STRICTLY PROHIBITED

    Step-by-Step Operational Protocol

    Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

    Phase 1: Preparation & PPE Donning
    • Environmental Validation: Activate the fume hood. Validation Check: Verify the digital monitor reads a face velocity between 80–100 feet per minute (fpm).

    • Workspace Audit: Physically inspect the hood and remove any brass, copper, or silver-containing equipment (e.g., certain heating block alloys or old spatulas) to eliminate the risk of metal acetylide formation[2].

    • Base PPE: Don a heavy-duty, fluid-resistant lab coat (or Tyvek suit for bulk quantities) and indirect-vent chemical splash goggles.

    • Glove Integrity Test: Obtain a pair of Butyl rubber gloves. Validation Check: Perform the "Roll Test"—trap air in the glove and roll the cuff tightly to pressurize the fingers. Listen and feel for pinhole leaks. If intact, don the gloves.

    Phase 2: Material Handling
    • Inert Atmosphere: Purge the reaction vessel or weighing enclosure with an inert gas (Argon or Nitrogen). Terminal alkynes are susceptible to oxidative degradation over time.

    • Transfer: Use exclusively PTFE (Teflon) coated or ceramic spatulas to weigh and transfer the 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one.

    • Sealing: Immediately seal the primary container using Parafilm and store it in a secondary shatter-proof container under inert atmosphere at 2–8°C.

    Phase 3: Doffing & Decontamination
    • Tool Decontamination: Rinse PTFE spatulas with a non-polar solvent (e.g., hexane) followed by acetone inside the fume hood before removing them.

    • Glove Doffing: Pinch the exterior of the butyl glove at the wrist and peel it off inside-out to trap any micro-contaminants.

    • Validation Check: Wash hands immediately with soap and water. Inspect skin for any localized redness or irritation.

    Spill and Disposal Plan

    Because of the terminal alkyne and the highly penetrative NMP core, standard spill kits may be inadequate or dangerous.

    • Evacuate & Isolate: If a spill occurs outside the fume hood, immediately evacuate the immediate 5-foot radius.

    • Absorbent Selection: DO NOT use any metal-based or reactive absorbents. Use an inert, synthetic chemical sorbent pad or pure diatomaceous earth.

    • Cleanup Execution: Wearing Butyl gloves, apply the absorbent from the perimeter of the spill inward to prevent spreading. Use a conductive plastic dustpan and brush to collect the solid—avoiding static discharge which could ignite volatile fumes.

    • Disposal: Place all contaminated materials into a dedicated, clearly labeled hazardous waste container. Never mix alkyne waste with heavy metal waste streams.

    Workflow Visualization

    PPE_Workflow Start 1. Pre-Operation Verify Fume Hood & Purge PPE 2. Don Mandatory PPE (Butyl Gloves, Goggles) Start->PPE Handle 3. Chemical Handling (Use PTFE/Ceramic Tools) PPE->Handle Spill Spill Occurs? Handle->Spill Clean Emergency Response (Non-Metal Absorbent) Spill->Clean Yes Dispose 4. Doffing & Disposal (Hazardous Waste) Spill->Dispose No Clean->Dispose

    Caption: Workflow for handling 3-(Difluoromethyl)-3-ethynyl-1-methyl-pyrrolidin-2-one and spill response.

    References

    • California Department of Public Health (CDPH). "N-Methylpyrrolidone (NMP) Hazard Advisory." Hazard Evaluation System & Information Service. [Link]

    • Bi, X., et al. "Switchable Reactivity between Vinyl Azides and Terminal Alkyne by Nano Copper Catalysis." Organic Letters, ACS Publications. [Link]

    Sources

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